(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2R)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSJUQJHDFBDSZ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628689 | |
| Record name | (2R)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132696-46-9 | |
| Record name | Propanoic acid, 2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132696-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Physicochemical Properties of N-Carbobenzyloxy-D-beta-homoalanine
An in-depth technical guide on the physicochemical properties of Cbz-D-beta-homoalanine is presented below, structured for researchers, scientists, and drug development professionals.
Foreword: Beyond the Structure - A Pragmatic Approach to Physicochemical Characterization
In the realm of medicinal chemistry and drug development, a molecule's chemical structure is merely the blueprint. Its true potential and limitations are revealed through a thorough investigation of its physicochemical properties. These characteristics—solubility, stability, lipophilicity, and thermal behavior—govern how a compound behaves in a biological system, influencing everything from absorption and distribution to metabolic fate and excretion (ADME). This guide provides an in-depth analysis of N-Carbobenzyloxy-D-beta-homoalanine (Cbz-D-beta-homoalanine), a chiral building block of increasing interest in peptide and peptidomimetic synthesis. By understanding its fundamental properties, researchers can make informed decisions, troubleshoot experimental challenges, and ultimately accelerate the drug discovery pipeline. This document is structured not as a rigid checklist, but as a logical workflow, mirroring the process of characterizing a novel compound in a professional laboratory setting.
Molecular Identity and Structural Verification
The foundational step in any chemical analysis is to confirm the identity and purity of the substance. Without this, all subsequent data is unreliable. Cbz-D-beta-homoalanine is an N-protected, non-proteinogenic amino acid. Its core identifiers are summarized below.
Table 1: Core Molecular Identifiers for Cbz-D-beta-homoalanine
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| CAS Number | 100305-65-7 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC | [1] |
| InChI Key | SFEGWVFMDBHWQI-SCSAIBSYSA-N | [1] |
Experimental Protocol: Structural Confirmation via NMR and Mass Spectrometry
Objective: To verify the covalent structure and assess the purity of a supplied batch of Cbz-D-beta-homoalanine.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum using a spectrometer of 400 MHz or higher.
-
Expected Signals: Protons of the benzyl group's aromatic ring (multiplet, ~7.3 ppm), the benzylic CH₂ protons (singlet, ~5.1 ppm), the chiral methine proton (CH), and the two diastereotopic protons of the adjacent CH₂ group, along with the terminal methyl group. The exact chemical shifts will depend on the solvent used.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS), typically in negative ion mode.
-
Expected Result: The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 236.1.
-
Expertise & Experience: The choice of ESI in negative mode is a strategic one. The carboxylic acid moiety of the molecule readily loses a proton, making it highly sensitive for detection in this mode. This provides a clear and unambiguous confirmation of the molecular weight. NMR not only confirms the presence of the expected functional groups but also allows for an assessment of purity by revealing any unexpected signals from impurities.
Physical State and Thermal Behavior
The physical form and melting point are critical parameters for material handling, storage, and formulation. They also serve as a reliable indicator of purity.
Table 2: Physical and Thermal Properties
| Property | Value | Source |
| Physical Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 83 - 87 °C |
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of Cbz-D-beta-homoalanine.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the tube in a calibrated digital melting point apparatus.
-
Heating Profile: Heat rapidly to about 10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid is observed and the temperature at which the last solid particle melts.
Trustworthiness: This protocol is inherently self-validating. A pure compound will exhibit a sharp melting range (typically < 2 °C). A broad or depressed melting range is a strong indication of the presence of impurities, prompting further purification or analysis.
Solubility Profile: The Gateway to Application
Solubility is a paramount property, dictating a compound's utility in both synthetic reactions and biological assays. A comprehensive understanding of its solubility in various solvent systems is essential. While specific quantitative data for Cbz-D-beta-homoalanine is not widely published, a qualitative profile can be established based on its structure and data from similar N-protected amino acids.[3][4]
Table 3: Predicted Solubility Characteristics
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar carboxylic acid and amide groups are countered by the large, nonpolar Cbz group. |
| Polar Protic | Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |
| Nonpolar/Halogenated | Dichloromethane, Chloroform | Soluble | The large aromatic Cbz group promotes solubility in less polar organic solvents. |
Experimental Workflow: Systematic Solubility Assessment
Objective: To semi-quantitatively determine the solubility of Cbz-D-beta-homoalanine.
Methodology:
-
Solvent Array: Prepare vials containing 1 mL of each test solvent.
-
Incremental Addition: Add a pre-weighed amount of the compound (e.g., 1 mg) to each vial.
-
Agitation & Observation: Vortex each vial for 30-60 seconds. Observe for complete dissolution.
-
Iterate: If the solid dissolves, add another measured aliquot. Continue until the solution is saturated (solid remains).
-
Classification: Calculate the approximate solubility and classify it (e.g., >100 mg/mL = Very Soluble; <1 mg/mL = Insoluble).
Caption: LogP is the equilibrium ratio of a compound's concentration in octanol vs. water.
Chemical Stability and Handling
An understanding of a compound's stability is crucial for ensuring its integrity during storage and in experimental protocols.
-
pH Stability: The carbobenzyloxy (Cbz) group is known to be stable under many reaction conditions but can be cleaved by catalytic hydrogenolysis. [3]It is generally stable to mild acidic and basic conditions but may undergo hydrolysis under harsh pH extremes. The carboxylic acid will be deprotonated at physiological pH.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Keep the container tightly sealed to prevent moisture uptake.
Conclusion
Cbz-D-beta-homoalanine presents as a moderately lipophilic, crystalline solid with good solubility in common organic solvents. Its key physicochemical parameters have been outlined, providing a solid foundation for its application in research and development. The protocols and conceptual frameworks detailed in this guide offer a comprehensive approach to verifying its properties. By applying this knowledge, scientists can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the creation of novel peptides and therapeutics.
References
-
PubChem. (n.d.). N-Carbobenzyloxy-D-beta-homoalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). CBZ-BETA-AMINO-D-ALANINE. Retrieved from [Link]
-
PubChem. (n.d.). N-carbobenzyloxyalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). Good Price CAS:35761-26-3丨Cbz-beta-Amino-L-alanine for Sale. Retrieved from [Link]
-
PubChem. (n.d.). N-Cbz-d-alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). Beta-alanine. Retrieved from [Link]
Sources
(R)-3-Cbz-amino-2-methylpropanoic acid CAS number 144761-97-7
An In-Depth Technical Guide to (R)-3-Cbz-amino-2-methylpropanoic acid (CAS 144761-97-7): A Chiral Building Block for Drug Discovery
Executive Summary
(R)-3-(Benzyloxycarbonyl)amino-2-methylpropanoic acid, commonly referred to as (R)-3-Cbz-amino-2-methylpropanoic acid, is a pivotal chiral building block in modern medicinal chemistry. As an N-protected β-amino acid, it provides a strategic advantage in the synthesis of peptidomimetics and complex pharmaceutical agents. The incorporation of β-amino acids like this derivative can induce stable secondary structures in peptides and enhance their resistance to enzymatic degradation, making them highly valuable in drug design.[1] The carboxybenzyl (Cbz) protecting group offers robust stability under various reaction conditions while allowing for clean and selective removal via catalytic hydrogenation, a critical feature for multi-step synthetic campaigns.[2] This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and applications, tailored for researchers and professionals in drug development.
The Strategic Importance of Chiral β-Amino Acids in Peptidomimetics
The field of drug discovery continuously seeks novel molecular scaffolds that can overcome the limitations of traditional small molecules and peptides, such as poor metabolic stability and low bioavailability. Chiral β-amino acids have emerged as a cornerstone in this endeavor.[1] Unlike their α-amino acid counterparts, the β-amino acid motif introduces an additional carbon atom into the backbone, which imparts unique conformational properties and significant resistance to proteolytic enzymes.[3][4]
The integration of β-amino acids into peptide chains leads to the formation of peptidomimetics with predictable and stable secondary structures, such as helices and sheets.[1] This structural stability is crucial for mimicking the bioactive conformation of natural peptides and ensuring precise interaction with biological targets. (R)-3-Cbz-amino-2-methylpropanoic acid is a pre-functionalized and stereochemically defined intermediate, making it an ideal component for the rational design of next-generation therapeutics.
Caption: Role of β-amino acids in enhancing peptide stability.
Physicochemical Properties and Structural Analysis
The utility of (R)-3-Cbz-amino-2-methylpropanoic acid in synthesis is directly related to its distinct chemical features. The Cbz group provides essential protection for the amine, preventing unwanted side reactions during coupling steps, while the chiral center at the α-carbon (C2) dictates the stereochemical outcome of the final product.
| Property | Value |
| CAS Number | 144761-97-7 |
| IUPAC Name | (2R)-3-[(benzyloxy)carbonylamino]-2-methylpropanoic acid |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Features | Chiral β-amino acid, N-Cbz protected |
The Cbz group is a carbamate that is stable to a wide range of reagents but can be selectively cleaved under mild hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), which preserves other sensitive functional groups.[2][5] This "orthogonal" deprotection strategy is fundamental in complex syntheses.[2]
Stereoselective Synthesis and Purification
The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[6] Methodologies such as asymmetric hydrogenation, conjugate addition reactions, and biocatalytic kinetic resolution are commonly employed.[1][6][7] A plausible and effective route to (R)-3-Cbz-amino-2-methylpropanoic acid involves the stereoselective synthesis of the parent β-amino acid followed by standard N-protection.
Caption: General synthetic workflow for the target molecule.
Protocol: N-Cbz Protection of (R)-3-Amino-2-methylpropanoic acid
This protocol describes the final step in the synthesis, where the free amine of the parent β-amino acid is protected.
Materials:
-
(R)-3-Amino-2-methylpropanoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent: 1,4-Dioxane and Water mixture
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, e.g., 1M solution)
Procedure:
-
Dissolution: Dissolve (R)-3-amino-2-methylpropanoic acid in an aqueous solution of sodium bicarbonate (e.g., 2 equivalents) in a reaction vessel equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (approx. 1.1 equivalents), either neat or dissolved in dioxane, to the stirred solution. Maintain the temperature at 0 °C. The causality for slow addition is to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: Allow the mixture to stir vigorously at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates the carboxylic acid, making it soluble in the organic phase.
-
Extract the product into ethyl acetate (3x volumes).
-
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or flash column chromatography to afford the pure (R)-3-Cbz-amino-2-methylpropanoic acid.
Applications in Drug Development
The primary application of (R)-3-Cbz-amino-2-methylpropanoic acid is as a functionalized intermediate in the synthesis of bioactive molecules. Its pre-packaged nature—combining a stereocenter, a protected amine, and a carboxylic acid—makes it an efficient input for both solid-phase and solution-phase synthesis.
Key Application Areas:
-
Peptidomimetic Synthesis: Used to construct peptide analogues with improved pharmacokinetic profiles. The carbamate linkage is a stable surrogate for the native amide bond.[3][4]
-
Asymmetric Synthesis: Serves as a chiral template to introduce stereochemistry into larger, more complex molecules.
-
Development of Protease Inhibitors: The β-amino acid structure is often found in the core of various enzyme inhibitors, where it can mimic the transition state of peptide cleavage.
Caption: Use as a building block in a synthetic workflow.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and stereochemical integrity of (R)-3-Cbz-amino-2-methylpropanoic acid is critical for its use in regulated drug development environments. A combination of spectroscopic and chromatographic methods is employed for comprehensive quality control.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the benzylic protons of the Cbz group (~5.1 ppm), aromatic protons (~7.3 ppm), and the aliphatic backbone protons. |
| ¹³C NMR | Structural Confirmation | Resonances for the carbamate carbonyl, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass. |
| Chiral HPLC | Enantiomeric Purity (ee%) | Separation of the (R) and (S) enantiomers on a chiral stationary phase to quantify enantiomeric excess. |
| FT-IR | Functional Group Analysis | Characteristic absorptions for N-H (carbamate), C=O (acid and carbamate), and aromatic C-H bonds. |
Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (ee%) of the title compound.
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
-
Instrumentation:
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA), e.g., 90:10 Hexane:IPA + 0.1% TFA. (This must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm or 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should resolve into distinct peaks. If a racemic standard is available, it should be run to confirm the retention times of both the (R) and (S) isomers.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
-
ee% = [ (A_major - A_minor) / (A_major + A_minor) ] × 100
-
Safety, Handling, and Storage
As with all laboratory chemicals, (R)-3-Cbz-amino-2-methylpropanoic acid should be handled with appropriate care. While specific toxicity data for this compound is not widely available, guidelines for similar N-protected amino acids should be followed.[8][9]
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[9] Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[8]
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Chiral β-Amino Acids. BenchChem.
- AK Scientific, Inc. Safety Data Sheet for (R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester. AK Scientific, Inc.
- Shin, J. S., & Kim, B. G. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Applied Microbiology and Biotechnology, 99(8), 3465-3474.
- Al-Gharabli, S. I., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-33.
- Li, G., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(4), 1768-1773.
- Ashenhurst, J. (2018).
- ResearchGate. Schematic reaction scheme of the synthesis of β-amino acids catalyzed by transaminases.
- BenchChem. (2025).
- T.-L. Low, et al. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry.
- Al-Gharabli, S. I., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- MedChemExpress. Safety Data Sheet for (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid. MedChemExpress.
- PubChem. Compound Summary for (R)-3-amino-2-methylpropanoate.
- PrepChem. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com.
- Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic-Chemistry.org.
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- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to N-Cbz-D-3-Aminoisobutyric Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
N-Cbz-D-3-aminoisobutyric acid, a protected form of the non-proteinogenic β-amino acid, represents a critical chiral building block in modern medicinal chemistry and peptide science. Its unique structural features—the D-configuration of its stereocenter and the presence of the benzyloxycarbonyl (Cbz) protecting group—confer specific properties that are highly valued in the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of the discovery, origin, synthesis, and applications of N-Cbz-D-3-aminoisobutyric acid, offering insights into its utility for researchers and drug development professionals.
Discovery and Origin: A Tale of Two Moieties
The story of N-Cbz-D-3-aminoisobutyric acid is intrinsically linked to the discovery of its constituent parts: β-aminoisobutyric acid and the benzyloxycarbonyl (Cbz) protecting group.
The Natural Occurrence of β-Aminoisobutyric Acid
β-Aminoisobutyric acid (BAIBA) was first identified in human urine in 1951.[1] It exists as two enantiomers, D-BAIBA and L-BAIBA, which originate from different metabolic pathways.[2] D-BAIBA is a catabolite of the pyrimidine base thymine, while L-BAIBA is derived from the breakdown of the branched-chain amino acid valine.[2][3] The presence of these enantiomers in biological systems underscores the importance of stereochemistry in natural processes.
The Advent of the Cbz Protecting Group
The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis.[4] This protecting group for amines is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing an essential tool for the controlled, stepwise assembly of amino acids into peptides.[5][] The introduction of the Cbz group marked a pivotal moment in the development of synthetic peptide chemistry.[4]
The synthesis of N-Cbz-D-3-aminoisobutyric acid itself likely emerged from the convergence of these two fields: the growing interest in non-natural amino acids and the established methodologies of peptide synthesis. While a singular, seminal publication detailing its first synthesis is not readily apparent, its creation is a logical extension of established chemical principles applied to a novel substrate.
Synthesis of N-Cbz-D-3-Aminoisobutyric Acid: A Two-Stage Process
The synthesis of N-Cbz-D-3-aminoisobutyric acid is a two-stage process: first, the enantioselective synthesis or resolution of D-3-aminoisobutyric acid, followed by the protection of its amino group with the Cbz moiety.
Enantioselective Synthesis of D-3-Aminoisobutyric Acid
Several methods have been developed for the stereoselective synthesis of D-3-aminoisobutyric acid, reflecting its importance as a chiral intermediate, notably in the synthesis of the anti-HIV drug dolutegravir.[7][8]
2.1.1. Chemical Resolution: The classical approach involves the synthesis of a racemic mixture of 3-aminoisobutyric acid, followed by resolution using a chiral resolving agent. However, this method can be inefficient, with a theoretical maximum yield of 50% for the desired enantiomer.
2.1.2. Biocatalytic Synthesis: A more efficient and stereospecific method utilizes enzymes. For instance, a highly stereospecific synthesis of R-(-)-3-aminoisobutyric acid (D-3-aminoisobutyric acid) has been demonstrated using the bacterium Pseudomonas aeruginosa.[7][9] This process involves the enzymatic conversion of dihydrothymine to N-carbamoyl-R-(-)-3-aminoisobutyrate, which is then chemically converted to the final product.[9] More recently, engineered aspartase enzymes have been used to convert crotonic acid to (R)-3-aminobutyric acid with high conversion rates and enantiomeric excess.[10][11]
2.1.3. Asymmetric Synthesis from Chiral Precursors: Another strategy involves the use of a chiral starting material, such as L-aspartic acid, to synthesize the target molecule through a series of stereocontrolled reactions.[12]
Diagram of a Biocatalytic Synthesis Route for D-3-Aminoisobutyric Acid
Caption: Workflow for N-Cbz protection of D-3-aminoisobutyric acid.
Physicochemical and Spectroscopic Properties
The successful synthesis and purification of N-Cbz-D-3-aminoisobutyric acid are confirmed through the analysis of its physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol [13] |
| Appearance | White to off-white solid |
| Stereochemistry | D-configuration (R-configuration) |
Spectroscopic Data:
While a comprehensive, publicly available spectral database for N-Cbz-D-3-aminoisobutyric acid is limited, the expected NMR and mass spectrometry data can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group of the Cbz moiety (aromatic protons around 7.3 ppm and a singlet for the benzylic CH₂ protons around 5.1 ppm), as well as signals for the isobutyric acid backbone (methine, methylene, and methyl protons).
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons (both carboxylic acid and carbamate), the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the isobutyric acid backbone.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns.
Applications in Research and Drug Development
The utility of N-Cbz-D-3-aminoisobutyric acid stems from its identity as a protected, non-proteinogenic, chiral β-amino acid.
Building Block for Peptides and Peptidomimetics
N-Cbz-D-3-aminoisobutyric acid is a valuable building block for the synthesis of peptides and peptidomimetics with modified backbones. [13]The incorporation of β-amino acids into peptide chains can induce unique secondary structures, such as helices and turns, and can enhance resistance to proteolytic degradation, a significant advantage in the development of peptide-based therapeutics. [5]The D-configuration further contributes to this enzymatic stability, as proteases are typically specific for L-amino acids.
Role in the Synthesis of Bioactive Molecules
As a chiral intermediate, D-3-aminoisobutyric acid (the precursor to the title compound) is crucial for the synthesis of complex bioactive molecules. [7]Its most prominent application is in the synthesis of dolutegravir, an integrase inhibitor used in the treatment of HIV. [7][8]The stereochemistry of the D-3-aminoisobutyric acid unit is essential for the drug's therapeutic activity. The Cbz-protected form allows for its controlled incorporation into synthetic pathways.
Advantages of the Cbz Protecting Group
The Cbz group offers several advantages in the context of synthesizing molecules with N-Cbz-D-3-aminoisobutyric acid:
-
Stability: It is stable to a wide range of reaction conditions, allowing for manipulations at other parts of the molecule. [5]* Crystallinity: The presence of the Cbz group often enhances the crystallinity of intermediates, facilitating purification.
-
Orthogonality: It can be selectively removed under conditions that do not affect many other protecting groups, such as Boc or Fmoc, enabling complex, multi-step syntheses. [10]
Diagram of the Role of N-Cbz-D-3-Aminoisobutyric Acid in Synthesis
Caption: Synthetic applications of N-Cbz-D-3-aminoisobutyric acid.
Conclusion: A Versatile Tool for Chemical Innovation
N-Cbz-D-3-aminoisobutyric acid stands as a testament to the power of chemical synthesis in creating novel molecular tools. By combining a naturally occurring chiral scaffold with a classic protecting group, chemists have at their disposal a versatile building block for the construction of a wide array of complex and biologically relevant molecules. Its application in the synthesis of modified peptides and as a key intermediate in the production of life-saving drugs highlights its significance in the ongoing quest for new therapeutic agents. For researchers in drug discovery and peptide science, a thorough understanding of the properties and synthesis of N-Cbz-D-3-aminoisobutyric acid is essential for leveraging its full potential in their scientific endeavors.
References
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LookChem. (n.d.). Cbz-DL-3-Aminoisobutyric acid. Retrieved from [Link]
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Master Organic Chemistry. (2019). Peptide Synthesis Using Protecting Groups. Retrieved from [Link]
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PubChem. (n.d.). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. Retrieved from [Link]
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PubChem. (n.d.). Beta-Aminoisobutyric Acid. Retrieved from [Link]
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- SciELO. (2015). ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST. Brazilian Journal of Chemical Engineering, 32(1), 235-242.
- Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 302-307.
- MDPI. (2022). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences, 23(19), 11843.
- Google Patents. (2019). Method for enzymatic preparation of r-3-aminobutyric acid.
- Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
- Crumpler, H. R., Dent, C. E., Harris, H., & Westall, R. G. (1951). β-aminoisobutyric acid (α-methyl-β-alanine): a new amino-acid obtained from human urine.
- Gellman, S. H., & DeGrado, W. F. (2002). β-Peptides: from structure to function. Journal of the American Chemical Society, 124(8), 1586-1595.
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3).
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PubChem. (n.d.). N-benzyloxycarbonyl-DL-3-phenylalanine. Retrieved from [Link]
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ResearchGate. (2015). Scheme of the R(-)-3-aminoisobutyric acid production sequence. Retrieved from [Link]
- Oxford Academic. (1995). Facile Synthesis of (R)-3-Amino-4-phenylbutyric Acid from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry, 59(6), 1169-1170.
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Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminoisobutyric acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Aminoisobutyric acid. Retrieved from [Link]
- Google Patents. (2022). Compositions of β-aminoisobutyric acid and methods for use thereof.
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
- MDPI. (2022).
- Kupiecki, F. P., & Coon, M. J. (1957). The enzymatic synthesis of beta-aminoisobutyrate, a product of valine metabolism, and of beta-alanine, a product of beta-hydroxypropionate metabolism. The Journal of biological chemistry, 229(2), 743–754.
- Google Patents. (2019). Method for enzymatic preparation of r-3-aminobutyric acid.
- MDPI. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(11), 2841.
-
Golm Metabolome Database. (n.d.). DL-3-Aminoisobutyric acid. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
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ChemRxiv. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]
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-
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
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-
Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]
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PubChem. (n.d.). CID 89455934. Retrieved from [Link]
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Organic Syntheses. (n.d.). Butyric acid, γ-amino-. Retrieved from [Link]
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-
ResearchGate. (2010). (PDF) ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: Coupling Reagents for N-Protected β-Amino Acids in Peptide Synthesis
Introduction: The Growing Importance and Unique Challenges of β-Peptide Synthesis
In the landscape of drug discovery and materials science, peptides containing β-amino acids are emerging as powerful tools. Their unique backbone structure, composed of an additional carbon atom compared to their α-amino acid counterparts, imparts remarkable properties. These include well-defined secondary structures (foldamers) and, most critically, enhanced proteolytic stability, making β-peptides highly attractive candidates for therapeutic development.[1] However, the very structural feature that provides this stability—the increased steric bulk around the peptide bond—presents significant challenges during chemical synthesis.
The incorporation of N-protected β-amino acids into a growing peptide chain is often sluggish and incomplete when using standard coupling protocols designed for α-amino acids.[2] The β-substituent can hinder the approach of the reacting amine, slowing down the rate of amide bond formation and increasing the risk of side reactions.[3][4] Therefore, selecting a highly efficient coupling reagent is not merely a matter of optimization but a critical determinant of success in β-peptide synthesis.
This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of coupling reagents for N-protected β-amino acids. We will explore the mechanistic underpinnings of various reagent classes, present a comparative analysis to guide selection, and provide detailed, field-proven protocols for the most effective methodologies.
Mechanistic Overview: Activating the Carboxyl Group
The formation of a peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[5] Coupling reagents are the catalysts of this transformation, converting the carboxylate into a highly reactive intermediate, typically an active ester.[6] The efficiency of this process is paramount, especially for sterically hindered residues like β-amino acids.[3][7][8]
Common Activation Pathways
-
Carbodiimides (e.g., DCC, DIC, EDC): These were among the first coupling reagents used and function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate can then react with the amine to form the peptide bond. However, it is also prone to rearrangement into an unreactive N-acylurea or racemization.[10] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial to intercept the O-acylisourea, forming a more stable and selective active ester, which minimizes these side reactions.
-
Onium Salts (Uronium/Aminium & Phosphonium): This modern class of reagents, which includes HATU, HBTU, and PyBOP, has become the gold standard for difficult couplings.[7][11][12] These reagents incorporate the activating agent (like HOBt or its more reactive analog, HOAt) into their structure. In the presence of a base, they react with the N-protected amino acid to directly and rapidly form the corresponding active ester, leading to high yields and minimal side reactions.
Caption: General pathways for carboxylic acid activation.
Comparative Analysis of Coupling Reagents for β-Amino Acids
The choice of coupling reagent can dramatically impact the success of incorporating β-amino acids. Steric hindrance is the primary obstacle, demanding reagents that are not only highly reactive but also minimize the risk of epimerization.
| Reagent Class | Reagent (Acronym) | Key Advantages for β-Amino Acids | Considerations & Disadvantages |
| Carbodiimides | Diisopropylcarbodiimide (DIC) | Cost-effective; soluble urea byproduct is easily removed in SPPS. When paired with OxymaPure, can show excellent performance.[13] | Lower reactivity than onium salts; requires an additive (HOBt, Oxyma) to suppress racemization and N-acylurea formation. Not ideal for severely hindered couplings. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble reagent and byproduct, ideal for solution-phase synthesis and bioconjugation.[13][14] | Similar reactivity and side-reaction risks as DIC. Requires careful workup to remove byproducts in solution. | |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | High reactivity, good for many hindered couplings.[14] Byproducts are non-carcinogenic, unlike its predecessor, BOP.[14] | Can be less effective than HATU for the most challenging couplings, such as N-methyl or α,α-disubstituted amino acids.[10] |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) | Highly efficient and fast-reacting.[11] A reliable workhorse for standard and moderately difficult couplings. | Can cause guanidinylation of the free N-terminal amine if used in large excess. Less reactive than HATU.[11][15] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) | Considered the gold standard for difficult couplings. [3][16] Forms a more reactive OAt-ester due to the electron-withdrawing nature of the azabenzotriazole ring, leading to faster and more complete reactions with lower epimerization.[15][16] | Higher cost. Can also cause guanidinylation side reactions, though often to a lesser extent than HBTU.[11] | |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) | Incorporates an OxymaPure moiety, making it safer (non-explosive) than benzotriazole-based reagents.[10][11][17] Shows coupling efficiency comparable or superior to HATU and requires only one equivalent of base.[11][17] | Newer reagent, may be less extensively documented for all possible challenging sequences compared to HATU. |
Experimental Protocols
The following protocols are designed for Solid-Phase Peptide Synthesis (SPPS) using the standard Fmoc/tBu strategy.[18] All operations should be performed in a dedicated peptide synthesis vessel with provision for nitrogen bubbling and solvent drainage.
Workflow for a Typical SPPS Coupling Cycle
Caption: Standard Fmoc-SPPS cycle workflow.
Protocol 1: High-Efficiency Coupling of β-Amino Acids using HATU
This protocol is recommended for all sterically hindered β-amino acids and is considered the most robust method for ensuring complete coupling.
Materials:
-
Fmoc-protected β-amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (based on 100 mg resin with 0.5 mmol/g loading):
-
Resin Preparation: Following Fmoc deprotection and thorough DMF washing of the resin-bound peptide (H₂N-peptide-resin), drain the solvent completely.[18]
-
Activation Solution Preparation (Pre-activation):
-
In a separate, dry glass vial, dissolve the Fmoc-β-amino acid (4 equivalents; 0.2 mmol, ~100 mg for a 350 Da AA).
-
Add HATU (3.9 equivalents; 0.195 mmol, 74 mg).
-
Add anhydrous DMF to dissolve the solids (approx. 1 mL).
-
Just before adding to the resin, add DIPEA (8 equivalents; 0.4 mmol, 70 µL).
-
Gently swirl the vial for 1-2 minutes. The solution may change color. This pre-activation step is crucial for difficult couplings.[3]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture with nitrogen bubbling or orbital shaking for a minimum of 2 hours at room temperature. For particularly challenging sequences (e.g., coupling to another β-amino acid or a hindered residue), extend the coupling time to 4 hours or overnight.[3]
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3 x 2 mL) to remove excess reagents and byproducts.
-
-
Confirmation of Completion (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive, repeat steps 2-4 using a fresh activation solution. This "double coupling" strategy is a common and effective method to drive difficult reactions to completion.[3]
-
Protocol 2: Cost-Effective Coupling using DIC/OxymaPure
This protocol offers a more economical alternative to HATU, which can deliver excellent results for many β-amino acids, especially when extreme steric hindrance is not a factor.
Materials:
-
Fmoc-protected β-amino acid
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (based on 100 mg resin with 0.5 mmol/g loading):
-
Resin Preparation: Perform Fmoc deprotection and DMF washing as described in Protocol 1.
-
Reagent Solution Preparation:
-
In a separate vial, dissolve the Fmoc-β-amino acid (4 equivalents; 0.2 mmol) and OxymaPure (4 equivalents; 0.2 mmol, 28 mg) in anhydrous DMF (approx. 1 mL).
-
-
Coupling Reaction:
-
Add the amino acid/OxymaPure solution to the reaction vessel.
-
Add DIC (4 equivalents; 0.2 mmol, 31 µL) directly to the resin slurry. Note: Do not pre-mix DIC with the amino acid solution for extended periods without a base, though in this protocol, it's added directly to the vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing and Confirmation:
-
Follow steps 4-6 from Protocol 1 to wash the resin, confirm completion with a Kaiser test, and perform a double coupling if necessary.
-
Troubleshooting & Key Considerations
-
Aggregation: β-peptide sequences can be prone to aggregation, hindering reagent access.[4][19] If you suspect aggregation, switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM.[3]
-
Base Selection: DIPEA is the standard non-nucleophilic base for onium salt activations.[10] For residues particularly sensitive to racemization, a weaker base like 2,4,6-collidine may be considered, although this can slow the reaction rate.
-
Stoichiometry: Using a large excess of amino acid and coupling reagent (3-5 equivalents) is standard practice for difficult couplings to drive the reaction to completion.[6]
-
Microwave Assistance: Microwave-assisted peptide synthesis (MAPS) can significantly accelerate coupling times and improve efficiency for hindered amino acids by providing localized, rapid heating.[3]
Conclusion
The successful synthesis of β-peptides is critically dependent on the use of powerful coupling reagents capable of overcoming the steric hindrance inherent in these valuable molecules. While traditional carbodiimide methods can be effective when paired with modern additives like OxymaPure, onium salt reagents—particularly HATU and COMU—represent the state-of-the-art for this application.[11][16][17] They provide the high reactivity needed for rapid and complete amide bond formation while minimizing deleterious side reactions. By selecting the appropriate reagent and employing robust, optimized protocols like those detailed here, researchers can confidently incorporate N-protected β-amino acids and unlock the full potential of β-peptide foldamers in their scientific endeavors.
References
-
Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Stanford Chemicals. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Springer. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022, February 14). Biomatik. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Peptide Sciences. [Link]
-
Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019, September 27). RSC Advances. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). Frontiers in Bioengineering and Biotechnology. [Link]
Sources
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- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Enzymatic Resolution for Preparing Enantiopure Cbz-D-β-Homoalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids are crucial building blocks in medicinal chemistry, serving as key components in peptidomimetics, bioactive peptides, and various pharmaceutical agents. Their unique structural properties, conferred by the additional methylene group in their backbone, grant enhanced stability against enzymatic degradation and the ability to form novel secondary structures like β-peptides. Enantiomerically pure β-amino acids are often required, as biological activity is typically stereospecific. Cbz-D-β-homoalanine, in particular, is a valuable chiral synthon. However, classical chemical synthesis often yields a racemic mixture (a 1:1 mixture of D and L enantiomers), necessitating an efficient resolution step to isolate the desired D-enantiomer.
This application note provides a detailed protocol for the kinetic resolution of racemic N-Cbz-β-homoalanine methyl ester using Penicillin G Acylase (PGA). This chemoenzymatic approach leverages the high enantioselectivity of PGA to preferentially hydrolyze the L-enantiomer, enabling the separation and isolation of the target Cbz-D-β-homoalanine with high enantiomeric purity.
Principle of the Method: Enantioselective Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers based on the differential reaction rates of an enzyme with the two enantiomers of a racemic substrate. Penicillin G Acylase (PGA, E.C. 3.5.1.11) from Escherichia coli is a robust industrial enzyme known for its ability to hydrolyze the amide bond in penicillins.[1] Its utility extends to the enantioselective hydrolysis of N-acylated α- and β-amino acid esters.[1]
The core of this method lies in the enzyme's stereopreference. When presented with racemic Cbz-β-homoalanine methyl ester, PGA selectively recognizes and catalyzes the hydrolysis of the L-ester to its corresponding carboxylate (Cbz-L-β-homoalanine). The D-ester remains largely unreacted. This transformation is outlined below:
-
(L)-Cbz-NH-CH(CH₃)-CH₂-COOCH₃ + H₂O —(PGA)→ (L)-Cbz-NH-CH(CH₃)-CH₂-COOH + CH₃OH
-
(D)-Cbz-NH-CH(CH₃)-CH₂-COOCH₃ —(PGA)→ No significant reaction
The key to a successful resolution is stopping the reaction at approximately 50% conversion. At this point, the reaction mixture ideally contains the unreacted Cbz-D-β-homoalanine methyl ester and the product, Cbz-L-β-homoalanine. These two compounds, now a substrate and a product with different chemical properties (ester vs. carboxylic acid), can be readily separated using standard chemical workup procedures, such as liquid-liquid extraction.
Mechanism of Penicillin G Acylase Catalysis
PGA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily.[2][3] The catalytic mechanism involves a key serine residue at the N-terminus of the β-subunit (Ser B1).[4] The catalytic cycle proceeds via a covalent acyl-enzyme intermediate.
-
Acylation: The hydroxyl group of the N-terminal serine (Ser B1) performs a nucleophilic attack on the carbonyl carbon of the substrate's amide bond, forming a tetrahedral intermediate.[5] This intermediate is stabilized by an "oxyanion hole" formed by backbone amides of other active site residues.[5]
-
Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond and the formation of a covalent acyl-enzyme intermediate. The leaving group (the amino portion) is released.
-
Deacylation: A water molecule enters the active site and is activated to hydrolyze the acyl-enzyme intermediate, releasing the carboxylic acid product and regenerating the free enzyme for the next catalytic cycle.[2]
Diagram: Catalytic Mechanism of Penicillin G Acylase
Materials and Protocols
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Racemic Cbz-β-homoalanine methyl ester | ≥98% | Various | Substrate for the resolution. |
| Penicillin G Acylase (PGA) from E. coli | Immobilized or Free | Sigma-Aldrich, etc | Activity should be determined. Immobilized enzyme is recommended. |
| Potassium Phosphate Monobasic (KH₂PO₄) | ACS Grade | Standard Supplier | For buffer preparation. |
| Potassium Phosphate Dibasic (K₂HPO₄) | ACS Grade | Standard Supplier | For buffer preparation. |
| Sodium Hydroxide (NaOH), 1M solution | Volumetric Standard | Standard Supplier | For pH adjustment and reaction monitoring. |
| Hydrochloric Acid (HCl), 2M solution | Reagent Grade | Standard Supplier | For acidification during workup. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Standard Supplier | Drying agent. |
| Deionized Water | Type I or II | --- | |
| pH meter, magnetic stirrer, temperature probe | --- | --- | |
| Chiral HPLC Column (e.g., CHIRALPAK® series) | --- | Daicel, etc. | For determination of enantiomeric excess. |
Detailed Experimental Protocol
Part A: Enzymatic Resolution
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer. Dissolve the appropriate amounts of KH₂PO₄ and K₂HPO₄ in deionized water to achieve a final pH of 7.5.
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a pH probe, suspend the racemic Cbz-β-homoalanine methyl ester (e.g., 10 g, 1 equivalent) in the 0.1 M phosphate buffer (e.g., 200 mL).
-
Temperature Equilibration: Bring the suspension to the optimal reaction temperature, typically between 30-37°C. The optimal temperature for immobilized PGA can be higher, up to 50°C.[6]
-
Enzyme Addition: Add Penicillin G Acylase (the amount depends on the specific activity of the enzyme preparation, typically 5-10% by weight relative to the substrate for immobilized enzymes).
-
Reaction Monitoring & pH Control: Begin stirring. The hydrolysis of the L-ester will produce Cbz-L-β-homoalanine, releasing a proton and causing the pH to drop. Maintain the pH at 7.5 by the controlled, automated, or manual addition of 1 M NaOH solution. The reaction progress is monitored by tracking the volume of NaOH consumed.
-
Endpoint Determination: The reaction is complete when 0.5 equivalents of NaOH have been consumed, which corresponds to 50% conversion of the racemic substrate. This typically takes several hours.
Causality Note: Maintaining a constant pH of 7.5 is critical as it is near the optimal pH for PGA activity.[6] Deviations can significantly reduce the enzyme's catalytic efficiency and selectivity. The consumption of base is a direct and reliable real-time measure of the extent of the hydrolysis reaction.
Part B: Work-up and Separation
-
Enzyme Removal: If using an immobilized enzyme, filter the reaction mixture to recover the enzyme, which can often be washed and reused.[7] If using a free enzyme, it will be removed during the extraction steps.
-
Acidification: Cool the filtrate to room temperature. Acidify the aqueous solution to pH 2-3 by slowly adding 2 M HCl while stirring. This protonates the Cbz-L-β-homoalanine, making it soluble in organic solvents.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 100 mL).
-
Separation of Enantiomers:
-
Organic Phase: The combined organic layers contain both the unreacted Cbz-D-β-homoalanine methyl ester and the product Cbz-L-β-homoalanine.
-
Aqueous Phase: Discard the aqueous phase.
-
-
Isolation of Cbz-L-β-homoalanine: Wash the combined organic phase with brine (saturated NaCl solution), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a mixture of the D-ester and L-acid.
-
Hydrolysis of D-Ester (Optional but Recommended): To obtain the desired Cbz-D-β-homoalanine, the isolated D-ester must be hydrolyzed. This can be achieved via standard chemical saponification (e.g., using LiOH in a THF/water mixture) followed by an acidic workup similar to the one described above. This step ensures the final product is the free acid.
Part C: Determination of Enantiomeric Excess (ee)
The enantiomeric purity of the final Cbz-D-β-homoalanine product must be verified. This is typically done by chiral High-Performance Liquid Chromatography (HPLC).[8]
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a suitable solvent.
-
HPLC Conditions (Example):
-
Column: CHIRALPAK® ZWIX(+) or similar zwitterionic or polysaccharide-based column.[9][10]
-
Mobile Phase: A mixture of methanol/acetonitrile/water with acidic and basic additives (e.g., 50mM formic acid + 25mM diethylamine in 49:49:2 MeOH:ACN:H₂O) is often effective for zwitterionic phases.[8] For polysaccharide phases, a normal phase system like n-hexane/2-propanol/trifluoroacetic acid may be used.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm or 270 nm.
-
-
Analysis: Inject the sample and integrate the peak areas for the D- and L-enantiomers. Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = [ (Area D - Area L) / (Area D + Area L) ] x 100
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 4 - 24 hours (highly dependent on enzyme load) |
| Conversion | ~50% (as determined by NaOH consumption) |
| Yield of D-form | Theoretical maximum is 50%; typically 40-45% |
| Enantiomeric Excess (ee) of D-form | >95%, often >98% |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or No Reaction | Inactive enzyme; Incorrect pH or temperature; Substrate insolubility. | Verify enzyme activity with a standard substrate. Calibrate pH meter and check temperature. Add a small amount of a co-solvent like DMSO (e.g., 5-10% v/v) to improve solubility. |
| Low Enantioselectivity (low ee) | Reaction proceeded past 50% conversion; Non-optimal reaction conditions. | Stop the reaction precisely at 50% conversion. Re-optimize pH and temperature. Ensure the correct enzyme is being used, as some acylases have different selectivities.[11] |
| Difficult Separation during Workup | Incomplete acidification leading to poor extraction of the L-acid. | Ensure pH is robustly at 2-3 before extraction. Perform an additional extraction with ethyl acetate. |
| Low Final Yield | Mechanical losses during filtration and extraction; Incomplete hydrolysis of D-ester. | Ensure complete transfers between vessels. Allow sufficient time and appropriate stoichiometry for the final chemical hydrolysis step. |
Overall Workflow
Diagram: Workflow for Enzymatic Resolution
Conclusion
The use of Penicillin G Acylase for the kinetic resolution of racemic Cbz-β-homoalanine methyl ester is a highly efficient, reliable, and scalable method for producing the enantiopure D-amino acid derivative. This chemoenzymatic strategy avoids the need for expensive chiral starting materials or complex asymmetric synthesis routes. By carefully controlling the reaction conditions, particularly pH and conversion rate, researchers can obtain the desired product in high yield and excellent enantiomeric purity, suitable for demanding applications in pharmaceutical research and development.
References
- Unknown author. (n.d.). Penicillin Acylase.
- Bruggink, A., Roos, E. C., & de Vroom, E. (1998). Penicillin acylase in the industrial production of β-lactam antibiotics. Organic Process Research & Development, 2(2), 128-133. [This is a foundational review, a direct link was not found, but the provided search results confirm PGA's industrial role].
-
Fedorova, O. S., et al. (2014). Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis. ACS Catalysis, 4(7), 2256-2268. Retrieved from [Link]
- Brown-Geist, G. (n.d.). Penicillin G Acylase.
-
M-CSA. (n.d.). penicillin amidase (peptidase S45 family). Retrieved from [Link]
-
Carboni, C., et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Tetrahedron: Asymmetry, 17(18), 2694-2699. Retrieved from [Link]
- Do, Q., Nguyen, G. T., & Phillips, R. S. (2016). Penicillin G acylase-mediated kinetic resolution of racemic 1-(N-acylamino)alkylphosphonic and 1-(N-acylamino)alkylphosphinic acids and their esters. Journal of Molecular Catalysis B: Enzymatic, 132, 31-40.
-
Li, S., et al. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLOS ONE, 19(1), e0297042. Retrieved from [Link]
-
Sys-Wall, I. A., et al. (2012). Protein Engineering of Penicillin Acylase. Acta Naturae, 4(3), 20-29. Retrieved from [Link]
-
Kim, M. J., et al. (2004). Enzymatic Resolution for the Preparation of Enantiomerically Enriched D-beta-heterocyclic Alanine Derivatives Using Escherichia Coli Aromatic L-amino Acid Transaminase. Biotechnology and Bioengineering, 88(4), 532-538. Retrieved from [Link]
-
Ghanem, A., & Lämmerhofer, M. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(3), 645. Retrieved from [Link]
-
You, L., & Anslyn, E. V. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7739-7746. Retrieved from [Link]
-
Wallworth, D. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UVACollab has been retired [collab.its.virginia.edu]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PenicillinAcylase [chem.uwec.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Incorporation of (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic Acid for Advanced Unnatural Peptide Libraries
Abstract
In the landscape of modern drug discovery, unnatural peptide libraries offer a vast chemical space for identifying novel therapeutic leads. The incorporation of non-proteinogenic amino acids is a cornerstone of this strategy, enabling the design of peptidomimetics with enhanced stability, controlled conformation, and improved biological activity. This document provides a detailed guide on the use of (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid , a chiral β-amino acid derivative, in the synthesis of such libraries. We will explore the scientific rationale for its use, address the synthetic challenges, and provide detailed, field-proven protocols for its successful incorporation into peptide sequences.
Part 1: Application Notes - The Scientific Rationale
The Building Block: Structural Significance
This compound, also known as Cbz-D-β-aminoisobutyric acid, is a β-amino acid featuring two key structural modifications compared to natural α-amino acids:
-
β-Amino Acid Backbone: The amino group is attached to the β-carbon, extending the backbone by one methylene unit. This fundamental change disrupts the recognition sites for many proteases, significantly enhancing the peptide's resistance to enzymatic degradation.[1][2] Peptides incorporating β-amino acids are known to exhibit superior stability profiles in biological media compared to their α-peptide counterparts.[1][3]
-
α-Methyl Group: The methyl group at the α-carbon introduces a significant conformational constraint.[4] This steric bulk limits the rotational freedom around the peptide backbone's φ and ψ dihedral angles, forcing the peptide into more defined secondary structures like turns or helices.[5][6] By pre-organizing the peptide into a specific conformation, this building block can enhance binding affinity to biological targets.
-
Cbz Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, removable by catalytic hydrogenolysis.[7][8][9] Its stability to both acidic and basic conditions makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group, offering strategic flexibility in complex synthetic schemes.[7][8][10]
Rationale for Library Inclusion: Engineering Superior Peptidomimetics
The decision to incorporate Cbz-(R)-3-amino-2-methylpropanoic acid into a peptide library is driven by several key therapeutic and discovery objectives:
-
Enhanced Proteolytic Stability: The primary advantage of using β-amino acids is the dramatic increase in resistance to degradation by peptidases.[2][3] This translates to a longer in vivo half-life, a critical attribute for peptide-based therapeutics.
-
Conformational Control: The α-methyl group acts as a "molecular rudder," steering the peptide backbone into predictable conformations.[4][5] This is invaluable for structure-activity relationship (SAR) studies, as it reduces the conformational entropy of the peptide, often leading to higher receptor binding affinity.
-
Increased Library Diversity: Introducing β-amino acids expands the structural and functional diversity of a peptide library far beyond what is possible with the 20 proteinogenic α-amino acids. This allows for the exploration of novel pharmacophores and binding modes.
-
Metabolic Regulation: The core structure, β-aminoisobutyric acid (BAIBA), is a naturally occurring metabolite involved in lipid and carbohydrate metabolism, suggesting potential for designing peptides with metabolic modulatory effects.[11][12][13][14][15]
Key Synthetic Considerations & Causality
The unique structure of this building block presents specific challenges during synthesis. Understanding the causality behind these challenges is key to developing robust protocols.
-
Steric Hindrance: The α-methyl group significantly hinders the carboxyl group, making peptide bond formation more difficult than with standard α-amino acids.[16][17][18]
-
Causality: The methyl group physically obstructs the approach of the incoming amine, slowing down the coupling reaction.
-
Solution: This necessitates the use of more powerful coupling reagents. While standard carbodiimides like DCC or DIC may be inefficient, high-potency uronium/aminium salts such as HATU , HBTU , or COMU are highly recommended to drive the reaction to completion.[19] Microwave-assisted solid-phase peptide synthesis (SPPS) can also be employed to overcome this steric barrier by providing the necessary activation energy.[17]
-
-
Protecting Group Strategy: The Cbz group is not compatible with the standard Fmoc-SPPS deprotection step (piperidine).[8][9]
-
Causality: Piperidine is a base used to remove the Fmoc group, while Cbz is stable to base and requires hydrogenolysis for removal.[7][10]
-
Solution: This dictates the synthetic strategy. Cbz-(R)-3-amino-2-methylpropanoic acid is best utilized in two main scenarios:
-
Solution-Phase Synthesis: Where orthogonal protecting groups are managed individually.
-
N-Terminal Capping in SPPS: As the final residue added to the peptide chain, where the Cbz group remains as the terminal N-protection on the final product.
-
-
Part 2: Detailed Experimental Protocols
Protocol 1: Incorporation as an N-Terminal Cap via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Ala-Leu-Resin) followed by the coupling of Cbz-(R)-3-amino-2-methylpropanoic acid as the N-terminal residue.
Workflow Diagram: N-Terminal Capping in SPPS
Caption: Automated workflow for N-terminal capping.
Materials:
-
Fmoc-Leu-Wang resin (or other suitable pre-loaded resin)
-
Fmoc-Ala-OH
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Phenol
-
Diethyl ether
Reagent Calculation Table:
| Reagent | Equivalents (vs. Resin Capacity) |
|---|---|
| Fmoc-Amino Acid | 4.0 |
| Cbz-β-Amino Acid | 4.0 |
| HATU | 3.9 |
| DIPEA | 8.0 |
Procedure:
-
Resin Swelling: Swell 100 mg of Fmoc-Leu-Wang resin (e.g., 0.5 mmol/g capacity) in 2 mL of DMF in a fritted syringe for 30 minutes.
-
Fmoc Deprotection (Cycle 1):
-
Drain the DMF. Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat with fresh 20% piperidine solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling (Fmoc-Ala-OH):
-
In a separate vial, pre-activate Fmoc-Ala-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in 1 mL DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Drain and wash with DMF (5 x 2 mL). Perform a Kaiser test to confirm reaction completion.
-
-
Fmoc Deprotection (Cycle 2): Repeat Step 2.
-
Coupling (Cbz-β-Amino Acid):
-
In a separate vial, pre-activate Cbz-(R)-3-amino-2-methylpropanoic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in 1 mL DMF for 5 minutes.
-
Add the activated solution to the resin. Agitate for 4-6 hours (extended time due to steric hindrance).
-
Drain and wash with DMF (5 x 2 mL), then DCM (3 x 2 mL). Perform a Kaiser test.
-
-
Final Wash and Drying: Wash the resin with DCM (3 x 2 mL) and dry under vacuum for 1 hour.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% TIS, 1% Phenol (v/v/v/w).
-
Add 2 mL of the cleavage cocktail to the dried resin. Agitate for 3 hours at room temperature.
-
Filter the solution into a cold centrifuge tube. Precipitate the peptide by adding 10 mL of cold diethyl ether.
-
Centrifuge, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity via mass spectrometry.
Protocol 2: Solution-Phase Dipeptide Synthesis
This protocol details the coupling of the Cbz-β-amino acid to an amino acid methyl ester, a common step in fragment-based synthesis.
Reaction Scheme Diagram
Caption: Solution-phase coupling reaction scheme.
Materials:
-
This compound (1.0 eq)
-
L-Alanine methyl ester hydrochloride (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
DMF, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
Procedure:
-
Reactant Dissolution: Dissolve Cbz-(R)-3-amino-2-methylpropanoic acid (e.g., 265 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in 5 mL of anhydrous DMF in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add DIPEA (435 µL, 2.5 mmol) to the cooled solution and stir for 2 minutes.
-
Amine Addition: Add L-Alanine methyl ester hydrochloride (153 mg, 1.1 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup:
-
Dilute the reaction mixture with 50 mL of EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure dipeptide.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Part 3: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Steric hindrance is too high for the chosen reagent. 3. Poor solvation of peptide-resin. | 1. Double the coupling time and re-test. 2. Switch to a stronger coupling reagent (e.g., COMU) or use microwave-assisted synthesis. 3. Add chaotropic salts (e.g., 0.4 M LiCl) to the coupling reaction to disrupt aggregation.[20] |
| Low Yield After Cleavage | 1. Incomplete final coupling step. 2. Premature cleavage from the resin during synthesis. | 1. Confirm final coupling with a quantitative test (e.g., Chloranil test). 2. Ensure acidic side-chain protecting groups are stable; avoid any adventitious acid exposure. |
| Racemization of the β-Amino Acid | 1. Excessive pre-activation time. 2. Use of excessive or strong base. | 1. Minimize pre-activation time before adding to the amine component. 2. Use a hindered base like DIPEA or 2,4,6-collidine instead of less hindered amines. Additives like Oxyma Pure can also suppress racemization.[19] |
References
-
Chem Biodivers. 2005 May;2(5):591-632. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. [Link]
-
PubMed. 2004 May; Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. [Link]
-
ElectronicsAndBooks. Probing the Proteolytic Stability of b-Peptides Containing a-Fluoro- and a-Hydroxy-b-Amino Acids. [Link]
-
ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]
-
ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Slideshare. Global and local restrictions Peptidomimetics. [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
-
PLOS. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]
-
PubMed. Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. [Link]
-
PMC. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. [Link]
-
Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]
-
PMC. Introduction to Peptide Synthesis. [Link]
-
Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
MDPI. A Novel Gliotransmitter, L-β-Aminoisobutyric Acid, Contributes to Pathophysiology of Clinical Efficacies and Adverse Reactions of Clozapine. [Link]
-
LookChem. This compound. [Link]
-
MDPI. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. [Link]
-
ResearchGate. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. [Link]
-
PubMed. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. [Link]
-
Frontiers. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]
- Google Patents.
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 5. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control | MDPI [mdpi.com]
- 6. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 15. WO2004091598A1 - Use of beta-aminoisobutyric acid for the treatment of diseases linked to the accumulation of triglycerides and cholesterol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of (R)-3-Cbz-amino-2-methylpropanoic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of (R)-3-Cbz-amino-2-methylpropanoic acid. Low yield is a frequent and costly issue. This document provides in-depth, field-proven troubleshooting strategies, detailed protocols, and the causal logic behind our recommendations to help you optimize your synthetic route and achieve high-purity, high-yield outcomes.
Section 1: Pre-Synthesis Checklist & Starting Material Validation
The quality of your final product is fundamentally linked to the integrity of your starting materials. Before troubleshooting the reaction itself, it is imperative to validate the precursor, (R)-3-amino-2-methylpropanoic acid.
FAQ 1: How can I verify the quality and enantiomeric purity of my starting material, (R)-3-amino-2-methylpropanoic acid?
Root Cause Analysis: The presence of impurities or the wrong enantiomer in your starting material will inevitably lead to low yields of the desired product and complex purification challenges. (R)-3-amino-2-methylpropanoic acid is a chiral building block, and its enantiomeric excess (ee) is critical.[1]
Troubleshooting & Solutions:
-
Chemical Purity Assessment:
-
Technique: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Procedure: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
What to Look For: The spectra should be clean, with sharp peaks corresponding to the known structure of 3-amino-2-methylpropanoic acid.[2][3] The absence of significant unidentifiable peaks is crucial. Compare your spectra against a known standard or literature data.
-
-
Enantiomeric Purity (ee) Assessment:
-
The Challenge: Enantiomers have identical physical properties and are indistinguishable by standard chromatography or NMR.
-
Solution 1: Chiral Derivatization. React the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be distinguished and quantified.
-
Recommended Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) are highly effective.[4][5]
-
Analysis: The resulting diastereomers can be separated and quantified using standard reverse-phase HPLC. The peak area ratio will give you the enantiomeric excess.
-
-
Solution 2: Chiral HPLC/GC. Use a chiral stationary phase (CSP) column designed for amino acid separation. This direct method avoids derivatization but requires specialized columns.[5][6]
-
Data Interpretation for Starting Material Quality:
| Parameter | Acceptance Criteria | Implication of Failure |
| ¹H NMR Purity | >98% | Impurities may interfere with the reaction or co-elute with the product. |
| Enantiomeric Excess (ee) | >99% | The presence of the (S)-enantiomer will result in a contaminated final product that is difficult to separate. |
Section 2: Troubleshooting the N-Cbz Protection Reaction
The core of the synthesis is the protection of the primary amine with a benzyloxycarbonyl (Cbz) group, typically using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[7] Most yield-related issues originate here.
Reaction Scheme & Potential Pitfalls
Caption: Desired reaction pathway and common side reactions causing low yield.
FAQ 2: My reaction yield is extremely low, and TLC/LC-MS analysis shows a large amount of unreacted starting material. What went wrong?
Root Cause Analysis: An incomplete reaction indicates that either the amine was not sufficiently nucleophilic to attack the Cbz-Cl, or the Cbz-Cl was degraded before it could react.
Troubleshooting & Solutions:
-
Incorrect pH: The free amine (-NH₂) is the nucleophile, not the protonated ammonium (-NH₃⁺). The reaction requires a basic pH to ensure a sufficient concentration of the free amine.
-
Cause: If the pH is too low (acidic or neutral), the amine is protonated and non-nucleophilic.
-
Solution: Maintain the reaction pH strictly between 8 and 10.[8] Below this range, the reaction rate slows dramatically. Above this range, other side reactions become problematic (see FAQ 3).
-
Best Practice: Use a buffered base system. A 2:1 mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) provides a stable pH environment around 9.5, which is ideal for this reaction and suitable for large-scale synthesis.
-
-
Degraded Cbz-Cl Reagent: Benzyl chloroformate is highly reactive and susceptible to hydrolysis.
-
Cause: Using an old bottle of Cbz-Cl or one that has been exposed to atmospheric moisture. Cbz-Cl decomposes to benzyl alcohol and HCl.
-
Solution: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (e.g., argon or nitrogen). If in doubt, purchase a new reagent.
-
-
Insufficient Base: The reaction generates one equivalent of HCl, which must be neutralized.
-
Cause: Using only one equivalent of a non-buffering base (like NaOH) can lead to a rapid drop in pH as the reaction proceeds, effectively stopping it.
-
Solution: Use at least two equivalents of base: one to deprotonate the starting material and one to quench the generated HCl. The aforementioned carbonate/bicarbonate buffer system is highly recommended.[8]
-
FAQ 3: My final product has poor enantiomeric purity. How can I prevent racemization?
Root Cause Analysis: Racemization of α-amino acids can occur under harsh basic conditions through the formation of an enolate at the chiral center, which can then be protonated from either face.[9]
Troubleshooting & Solutions:
-
Excessively High pH: This is the most common cause of racemization in amino acid chemistry.[8]
-
Cause: Using a strong base like NaOH and allowing the pH to exceed 10-11.
-
Solution: Precisely control the pH, keeping it in the 8-10 range. Avoid localized "hot spots" of high pH by adding your base slowly and with vigorous stirring. The Na₂CO₃/NaHCO₃ buffer system is again the superior choice as it inherently resists pH spikes.[8]
-
-
Elevated Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation and racemization.
-
Solution: Run the reaction at a low temperature. Start the addition of Cbz-Cl at 0 °C and allow the reaction to slowly warm to room temperature.[10] Do not heat the reaction.
-
Section 3: Optimizing Work-up and Purification
Even with a successful reaction, significant product loss can occur during work-up and purification.[11][12]
FAQ 4: I'm losing a significant amount of product during the aqueous work-up and extraction. How can I improve my recovery?
Root Cause Analysis: The product, (R)-3-Cbz-amino-2-methylpropanoic acid, is an amphiphilic molecule with a carboxylic acid group. Its solubility is highly dependent on pH. Incorrect pH during extraction is the primary cause of yield loss.
Troubleshooting & Solutions:
-
Quenching and Initial Extraction:
-
Procedure: After the reaction is complete, the aqueous layer will be basic (pH ~9). First, perform an extraction with a non-polar solvent like ether or ethyl acetate to remove any unreacted Cbz-Cl and the benzyl alcohol side product. Your product, as the carboxylate salt, will remain in the aqueous layer.
-
-
Acidification and Product Extraction:
-
Procedure: Cool the aqueous layer in an ice bath. Slowly acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate, making the product much more soluble in organic solvents.
-
Critical Step: Vigorously extract the acidified aqueous layer multiple times (e.g., 3x with ethyl acetate or dichloromethane). The product needs to be coaxed out of the aqueous phase. Combine the organic layers.
-
Verification: After extraction, check the pH of the aqueous layer again. If it has risen, add more acid and perform another extraction.
-
-
Emulsion Formation:
-
Cause: Vigorous shaking can lead to stable emulsions, trapping your product between phases.
-
Solution: If an emulsion forms, add brine (saturated NaCl solution) to help break it. Centrifugation can also be effective if available.
-
Troubleshooting Workflow for Work-up
Caption: A logical workflow for efficient product extraction.
FAQ 5: My product is a persistent oil and won't crystallize. What are my options?
Root Cause Analysis: Failure to crystallize is almost always due to impurities. The Cbz group generally aids crystallization.[8] The most likely impurity is benzyl alcohol, which is an oil and can prevent your product from solidifying.
Troubleshooting & Solutions:
-
Improve the Work-up: Ensure the initial basic wash (FAQ 4, Step 1) was performed thoroughly to remove as much benzyl alcohol as possible.
-
Solvent Titration:
-
Procedure: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate). Slowly add a poor solvent (e.g., hexane or heptane) dropwise with scratching until the solution becomes cloudy. Let it stand, preferably in a refrigerator, to induce crystallization.
-
-
Flash Column Chromatography:
-
When to Use: If crystallization fails repeatedly, chromatography is the best option for purification.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of acetic acid (~0.5-1%) to the mobile phase can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.
-
Section 4: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add (R)-3-amino-2-methylpropanoic acid (1.0 eq).
-
Add a pre-prepared aqueous buffer solution (sufficient to dissolve the amino acid) consisting of Na₂CO₃ (1.5 eq) and NaHCO₃ (0.75 eq).
-
Cool the vigorously stirred solution to 0 °C in an ice bath.
2. Reagent Addition:
-
In a separate flask, dissolve benzyl chloroformate (Cbz-Cl, 1.1 eq) in a suitable organic solvent like THF or dioxane.
-
Add the Cbz-Cl solution dropwise to the cooled amino acid solution over 30-60 minutes. Use an addition funnel for better control.
-
Monitor the internal temperature to ensure it does not rise significantly.
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
4. Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove organic impurities. Discard the organic layers.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 1M HCl.
-
Extract the product from the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
Attempt crystallization from an ethyl acetate/hexane solvent system.
-
If crystallization is unsuccessful, purify by flash column chromatography on silica gel.
Section 5: References
-
Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
ResearchGate. (2018, July 30). Glutamic acid protection using cbz?.
-
Beddow JE, Davies SG, et al. (2007, September 7). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Department of Pharmacology.
-
Wikipedia. Chiral resolution.
-
MySkinRecipes. (R)-3-Amino-2-methylpropanoic acid.
-
Abell, A. D., & Prasad, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.
-
PubChem. (R)-3-amino-2-methylpropanoate | C4H9NO2. National Institutes of Health.
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
-
Ghiță, C., & Udrescu, L. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
-
ResearchGate. Optimization of the selective mono-deprotection reaction.
-
PrepChem.com. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid.
-
NIST WebBook. Propanoic acid, 3-amino-2-methyl-.
-
FooDB. (2015, May 7). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143).
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
-
Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
PMC - NIH. Challenges and solutions for the downstream purification of therapeutic proteins.
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). PubMed.
-
MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.
-
PMC - NIH. (2022, December 6). Progress, applications, challenges and prospects of protein purification technology.
-
PubMed. Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives.
Sources
- 1. (R)-3-Amino-2-methylpropanoic acid [myskinrecipes.com]
- 2. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]
- 3. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of Cbz-D-beta-homoalanine during peptide coupling
Answering the user's request.
Technical Support Center: Peptide Synthesis Division
Guide ID: TSC-PSC-2026-01 Topic: Preventing Racemization of Cbz-D-beta-homoalanine During Peptide Coupling Senior Application Scientist: Dr. Gemini
Overview & Core Principles
Welcome to the Technical Support Center. This guide provides advanced troubleshooting for a critical challenge in peptide synthesis: maintaining the stereochemical integrity of Cbz-D-beta-homoalanine during peptide bond formation. While racemization is a known risk for all chiral amino acids, the unique electronic and steric properties of N-protected β-amino acids require specific, optimized protocols.
The central challenge arises from the activation of the carboxyl group, which is a prerequisite for amide bond formation. This activation inadvertently increases the acidity of the proton on the chiral center (the α-carbon), making it susceptible to abstraction by a base. Once this proton is removed, the chiral center becomes planar, and upon re-protonation, it can result in a mixture of both D and L enantiomers, compromising the purity and biological activity of the final peptide.[1][2] The primary pathway for this process in standard α-amino acids is through the formation of a 5-oxazolone intermediate.[1][3] While β-amino acids cannot form this exact five-membered ring, an analogous six-membered ring intermediate or direct enolization can lead to the same loss of stereochemical integrity.[4]
This guide will walk you through the mechanisms, causative factors, and field-proven preventative strategies to ensure the enantiopurity of your final product.
Frequently Asked Questions (FAQs): Understanding the Problem
Q1: What is the primary mechanism of racemization for Cbz-protected amino acids?
A1: The dominant mechanism is racemization via a cyclic intermediate formed after carboxyl group activation.[1] For Cbz-protected α-amino acids, this is the well-known 5-oxazolone pathway. The process is as follows:
-
Activation: A coupling reagent (e.g., a carbodiimide like DIC) activates the C-terminal carboxyl group, forming a highly reactive intermediate like an O-acylisourea.[5][6]
-
Cyclization: The urethane oxygen of the Cbz group attacks the activated carbonyl carbon, leading to the formation of a planar, achiral oxazolone ring.
-
Enolization & Reprotonation: A base in the reaction mixture abstracts the now highly acidic proton from the α-carbon. The resulting intermediate is planar. Subsequent, non-stereospecific reprotonation leads to a mixture of D and L forms, thus causing racemization.[7][8]
This entire process is a race between the desired reaction (aminolysis by the incoming amine) and the undesired side reaction (racemization). Our goal is to make aminolysis win decisively.
Q2: Are β-amino acids like Cbz-D-beta-homoalanine less or more susceptible to racemization?
A2: The susceptibility is complex and sequence-dependent, but the risk remains significant. While they cannot form the classic 5-oxazolone, the underlying principle of α-proton labilization upon carboxyl activation still applies. The formation of an analogous six-membered dihydro-oxazinone intermediate is possible. The key takeaway is that any N-acyl protected amino acid, including Cbz-D-beta-homoalanine, must be considered at risk for racemization during the activation step.
Q3: How does my choice of coupling reagent directly impact racemization?
A3: Coupling reagents differ vastly in their activation speed and the stability of the intermediates they form.
-
High-Risk Reagents: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, generate a highly reactive O-acylisourea intermediate.[9][10] This intermediate is notoriously prone to cyclizing into the racemization-prone oxazolone before the desired amine can attack it.[1][5]
-
Low-Risk Reagents: Modern onium salts (uronium/aminium and phosphonium) such as HATU, HBTU, and PyBOP are designed to minimize racemization.[11][12] They typically incorporate an additive moiety (like HOBt or HOAt) directly into their structure, allowing for a rapid, in-situ conversion to a more stable active ester, which is less prone to racemization.
Troubleshooting Guide: Proactive Prevention of Racemization
This section is structured to address the common observation of unexpected L-enantiomer formation when coupling Cbz-D-beta-homoalanine.
Problem: Chiral HPLC analysis of my crude peptide shows significant racemization (>1%) of the Cbz-D-beta-homoalanine residue.
This indicates that the conditions of the coupling step favor the racemization pathway over the aminolysis pathway. Below are the critical variables to examine and optimize.
Solution Area 1: Reagent & Additive Selection
The single most effective way to suppress racemization is to use a modern coupling cocktail that avoids the formation of highly reactive, unstable intermediates.[13]
Core Principle: The strategy is to convert the initially formed, highly reactive species (e.g., O-acylisourea from DIC) into a more stable, yet still reactive, active ester. This is the role of additives.[5][6][9]
-
Recommendation 1.1: ALWAYS use an additive with carbodiimides. Never use DCC or DIC alone. The additive intercepts the O-acylisourea intermediate, suppressing the oxazolone pathway.[10]
-
Recommendation 1.2: Choose the right additive.
-
HOBt (1-Hydroxybenzotriazole): The classic standard, effective at reducing racemization.[13] However, it has safety concerns due to its explosive nature in anhydrous form.
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at both accelerating coupling and suppressing racemization, particularly for hindered couplings.[2][13] Also has safety concerns.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): The current gold standard. It is a non-explosive, highly effective alternative to HOBt and HOAt, demonstrating high coupling rates with very low racemization.[5][6][13][14] For sensitive amino acids like Cbz-D-beta-homoalanine, the combination of DIC/OxymaPure is a top-tier choice. [14][15]
-
Table 1: Comparative Performance of Coupling Additives in Suppressing Racemization
| Additive | Coupling Efficiency | Racemization Suppression | Safety Profile | Recommendation Level |
|---|---|---|---|---|
| None (DIC alone) | Moderate | Very Poor | Good | Not Recommended |
| HOBt | Good | Good | Poor (Explosive Risk) | Use if no alternative |
| HOAt | Very Good | Very Good | Poor (Explosive Risk) | Use if no alternative |
| OxymaPure® | Excellent | Excellent | Excellent | Highly Recommended |
Data synthesized from literature reports.[5][13][14]
-
Recommendation 1.3: Consider Onium Salt Reagents. For particularly difficult or sterically hindered couplings, reagents like HATU (an aminium salt based on HOAt) or PyBOP (a phosphonium salt based on HOBt) are excellent choices. They offer very high activation rates and inherently low risks of racemization.[11] COMU, which incorporates OxymaPure, is also a superior and safer alternative.[5][6]
Solution Area 2: Reaction Condition Control
Even with the best reagents, suboptimal reaction conditions can promote racemization.
-
Base Selection: The base used to neutralize protonated amines or facilitate the reaction plays a critical role. Stronger, less sterically hindered bases can directly abstract the α-proton from the activated intermediate.[8]
-
Avoid: Triethylamine (TEA).
-
Use with Caution: N,N-Diisopropylethylamine (DIEA). It is widely used but can still promote racemization. Use the minimum stoichiometric amount required.
-
Recommended: Use weaker, sterically hindered bases like N-Methylmorpholine (NMM) or 2,4,6-Collidine .[8] Their bulkiness disfavors the abstraction of the α-proton.
-
-
Solvent Choice: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.[16]
-
Higher Risk: Highly polar aprotic solvents like Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) can stabilize the enolate intermediate, potentially increasing racemization.[1][4]
-
Lower Risk: Less polar solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are often preferred for solution-phase couplings where racemization is a major concern.[16]
-
-
Temperature Control: Coupling reactions are exothermic. Elevated temperatures accelerate all reactions, including the undesired racemization pathway.[17]
-
Recommendation: Perform the coupling at 0°C. Start the reaction by adding the coupling reagent (e.g., DIC) to the mixture of amino acid, amine, and additive at 0°C and allow the reaction to slowly warm to room temperature.
-
Visual Workflow: Selecting a Low-Racemization Coupling Strategy
The following diagram outlines a decision process for choosing the optimal coupling conditions for Cbz-D-beta-homoalanine.
Caption: Decision workflow for minimizing racemization.
Recommended Experimental Protocols
Protocol 1: High-Fidelity Coupling using DIC/OxymaPure
This protocol is recommended as the first choice for minimizing racemization of Cbz-D-beta-homoalanine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-terminal amine component (1.0 eq) and Cbz-D-beta-homoalanine (1.1 eq) in anhydrous DCM or THF.
-
Additive Addition: Add OxymaPure® (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Base Addition: Add N-methylmorpholine (NMM) (1.1 eq). Stir for 2 minutes.
-
Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cold, stirring solution.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter off the diisopropylurea byproduct. Proceed with standard aqueous workup and purification.
Protocol 2: Quantifying Racemization by Chiral HPLC
It is essential to verify the enantiomeric purity of your final product.
-
Sample Preparation: Take a small aliquot of the crude, purified peptide. If the peptide is protected, it must be deprotected first. The final peptide should be hydrolyzed to its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Column Selection: Use a chiral HPLC column designed for amino acid analysis. Columns based on macrocyclic glycopeptides (e.g., Astec CHIROBIOTIC T) are highly effective for underivatized amino acids.[18][19][20]
-
Method Development: Develop a mobile phase system, often a mix of water, methanol or acetonitrile, with a small amount of acid (formic or acetic) or base modifier, to achieve baseline separation of the D- and L-beta-homoalanine enantiomers.[19] Run an authentic racemic standard of beta-homoalanine to confirm peak identities.
-
Analysis: Inject the hydrolyzed sample. Integrate the peak areas for the D- and L-beta-homoalanine peaks.
-
Calculation:
-
% Racemization = [Area(L-peak) / (Area(D-peak) + Area(L-peak))] * 100
-
Visual Diagram: The Oxazolone Racemization Mechanism
Caption: Competing pathways of aminolysis vs. racemization.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Yacob, M. H., & Salim, E. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 8017. Available at: [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. Available at: [Link]
-
Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Organic & Biomolecular Chemistry, 1, 101-105. Available at: [Link]
-
Sun, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3737. Available at: [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5674-5684. Available at: [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega via PMC, 7(7), 5674-5684. Available at: [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. Available at: [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5143. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Retrieved from [Link]
-
Csupor-Löffler, B., et al. (2020). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. Available at: [Link]
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
Conte, C., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6249. Available at: [Link]
-
E-M. Gutteck, U., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Peptide Research, 57(2), 125-135. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Zhang, W., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (General reference, specific link unavailable).
-
Collins, J. M., et al. (2014). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Organic & Biomolecular Chemistry, 12(34), 6644-6650. Available at: [Link]
-
Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser. Retrieved from [Link]
-
Angell, Y. M., et al. (1996). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Science, 40(5), 415-426. Available at: [Link]
-
Spackman, D. H., et al. (1958). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Analytical Chemistry, 30(7), 1190-1206. (General reference, specific link to the 2023 MDPI paper is more relevant: [Link])
-
Williams, D. (1983). The Amino Acid Racemization Dating Method. Institute for Creation Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]
-
Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 795-802. Available at: [Link]
-
Yamada, S., et al. (1975). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 40(23), 3445-3448. Available at: [Link]
-
Cativiela, C., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 577. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. bachem.com [bachem.com]
- 14. oxymapure.com [oxymapure.com]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Z-D-β-Homoalanine Coupling in Automated Synthesizers
Welcome to the technical support guide for optimizing the incorporation of Z-D-β-Homoalanine into synthetic peptides using automated synthesizers. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by non-standard amino acids in Solid-Phase Peptide Synthesis (SPPS).
The incorporation of β-amino acids, such as Z-D-β-Homoalanine, into a peptide sequence introduces significant steric hindrance and alters the kinetics of the coupling reaction compared to standard α-amino acids. This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios to help you achieve optimal coupling efficiency and final peptide purity.
Frequently Asked Questions (FAQs)
Q1: Why is coupling Z-D-β-Homoalanine more difficult and time-consuming than standard α-amino acids?
The primary challenge stems from the structure of β-amino acids. The amino group is attached to the β-carbon, which increases the distance and steric bulk around the reactive centers (the amine and the carboxyl group). This steric hindrance physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing down the rate of peptide bond formation.[1] Consequently, standard coupling times programmed into automated synthesizers for α-amino acids are often insufficient to drive the reaction to completion, leading to deletion sequences in the final product.[2][3]
Q2: What are the recommended starting conditions (reagents, time) for a first-time synthesis involving Z-D-β-Homoalanine?
For a baseline experiment, it is prudent to use a more potent coupling reagent and a longer reaction time than standard protocols.
-
Coupling Reagent: Utilize a high-efficiency aminium/uronium or phosphonium salt reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent starting points due to their ability to form highly reactive OAt or OBt esters.[1][4]
-
Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Collidine is a weaker base and can sometimes help reduce racemization, a potential side reaction.[4][5]
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the standard solvents of choice due to their excellent solvating properties for both the resin and reagents.[6]
-
Initial Coupling Time: Program a minimum coupling time of 2 to 4 hours at room temperature. This extended time is a crucial starting point to compensate for the slower reaction kinetics.[1] Some protocols for very difficult couplings may even suggest overnight reactions.[1]
Q3: How can I reliably monitor the completion of the Z-D-β-Homoalanine coupling step?
Monitoring is critical to avoid unnecessary troubleshooting later.[7] The most common qualitative method is the Kaiser (ninhydrin) test , which detects free primary amines on the resin.[7][8]
-
Procedure: After the coupling cycle, take a small sample of resin beads, wash them thoroughly with DMF, and perform the Kaiser test according to the standard procedure.
-
Interpretation:
-
Colorless/Yellow Beads: Indicates a complete or near-complete reaction (no free primary amines).
-
Blue/Purple Beads: Indicates the presence of unreacted primary amines, signifying an incomplete coupling.[7]
-
It is important to perform the test carefully, as excessive heating can sometimes cause a false positive.[7] For sequences ending in proline (a secondary amine) immediately before the β-amino acid, alternative tests like the chloranil test may be necessary.[7]
Troubleshooting Guide: Incomplete Coupling & Side Reactions
This section addresses specific problems you may encounter when the initial optimization is insufficient.
Problem: My Kaiser test is strongly positive (blue) after a 4-hour coupling. What is the next step?
A positive Kaiser test confirms incomplete coupling. The immediate and most common solution is to perform a second coupling (a "double couple").
Solution: Implement a Double Coupling Protocol Do not proceed to the next deprotection step. Instead, reprogram your synthesizer to repeat the coupling step with a fresh solution of activated Z-D-β-Homoalanine.[1] This approach is highly effective for driving difficult reactions to completion.[1] If the Kaiser test is still positive after a second coupling, consider capping the remaining unreacted amines with acetic anhydride to prevent the formation of deletion peptides before moving on.[7][9]
Problem: Double coupling helps, but my final peptide purity is still low, with significant deletion sequences at the β-amino acid position. What other parameters can I optimize?
If extending the reaction time via double coupling is not enough, you must enhance the reaction environment. This can be achieved by addressing potential peptide aggregation or by increasing the reaction's kinetic energy.
Solution 1: Change the Solvent System Peptide chains, particularly hydrophobic ones, can aggregate on the resin, blocking reactive sites.[8][10][11] Switching to a more effective solvent can disrupt this aggregation.
-
Recommendation: Use NMP instead of DMF, as it has superior solvating properties.[6] For extremely difficult sequences, a mixture of solvents such as DMF/DCM/NMP (1:1:1) or the addition of a small percentage of DMSO can be beneficial.[1][9]
Solution 2: Increase the Reaction Temperature Increasing the temperature provides the necessary energy to overcome the activation barrier for sterically hindered couplings. Many modern automated synthesizers are equipped with microwave or induction heating capabilities.
-
Recommendation: Perform the coupling at an elevated temperature, for example, 50°C for 30-60 minutes .[12] Even a modest temperature increase can dramatically improve coupling efficiency.[1][13][14] If using microwave-assisted peptide synthesis (MA-SPPS), a 5-minute coupling at 75°C could be a starting point.[12]
The following workflow provides a decision-making process for troubleshooting these issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 4. mesalabs.com [mesalabs.com]
- 5. bachem.com [bachem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. biotage.com [biotage.com]
- 13. 5z.com [5z.com]
- 14. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Incomplete Cbz Cleavage in Complex Peptide Synthesis
Welcome to the Technical Support Center for Carbobenzyloxy (Cbz or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals, offering actionable guidance to overcome common challenges encountered during the removal of this critical amine protecting group in complex peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and mildest method for Cbz deprotection? The most widely used method for Cbz deprotection is catalytic hydrogenolysis, typically employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[1][2] This method is favored for its efficiency and the clean, volatile byproducts (toluene and carbon dioxide) that are easily removed.[2][3]
Q2: Why is my standard catalytic hydrogenation failing or incomplete? Incomplete Cbz cleavage via catalytic hydrogenation is a frequent issue with several root causes.[4] The most common culprits include inactivation of the palladium catalyst (poisoning), poor quality or aged catalyst, insufficient hydrogen pressure for the specific substrate, and inadequate mixing in the heterogeneous reaction setup.[2][4] Steric hindrance around the Cbz group can also significantly slow down the reaction.[5][6]
Q3: What are the primary alternatives to catalytic hydrogenation for Cbz removal? When catalytic hydrogenation is not feasible, several effective alternatives exist.[4] Acid-mediated cleavage, using reagents like hydrogen bromide (HBr) in acetic acid, is a classic alternative, particularly for substrates sensitive to hydrogenation.[1][7] Catalytic transfer hydrogenation offers a safer, non-pressurized alternative to using hydrogen gas.[1][7] For highly sensitive substrates, newer methods like Lewis acid-mediated deprotection (e.g., AlCl₃ in HFIP) or nucleophilic cleavage are also excellent options.[4][8]
Q4: How do I choose the best deprotection method for my specific peptide? The optimal method depends on the functional groups present in your peptide.[2]
-
For simple substrates without sensitive groups: Standard catalytic hydrogenation is the preferred choice.[2]
-
For substrates with reducible groups (e.g., aryl halides, nitro groups): Non-reductive methods like acidic cleavage are recommended.[2][4]
-
For sulfur-containing peptides (Cys, Met): Avoid palladium catalysts. Acidic or nucleophilic cleavage methods are the most reliable choices to prevent catalyst poisoning.[4]
Troubleshooting Guide for Incomplete Cbz Cleavage
This section addresses specific issues in a question-and-answer format to guide you through resolving experimental failures.
Problem 1: My Cbz deprotection via catalytic hydrogenation is slow, incomplete, or has stalled.
This is the most common failure mode. The following workflow can help diagnose and solve the issue.
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Detailed Solutions
A1: Addressing Catalyst Inactivation (Poisoning)
-
The Cause: Palladium catalysts are highly susceptible to poisoning by sulfur-containing functional groups (e.g., cysteine, methionine, or even residual sulfur reagents).[4][9] The sulfur atom strongly coordinates to the palladium surface, blocking active sites.[9] The product amine itself can also inhibit the catalyst by coordinating to its surface.[4][10]
-
The Solution:
-
For Sulfur-Containing Peptides: Standard hydrogenation is often not viable. The recommended strategy is to switch to a method that does not rely on a palladium catalyst, such as acidic cleavage with HBr/AcOH.[4] In some cases, adding BF₃-etherate may suppress the inhibition effect, but this is sequence-dependent.[11]
-
For Non-Sulfur Peptides: If you suspect product inhibition, adding a small amount of a weak acid like acetic acid can protonate the newly formed amine, reducing its ability to coordinate with and inhibit the catalyst.[4]
-
General Practice: Always use a fresh, high-quality catalyst. The activity of Pd/C can diminish with age.[2][4] If deactivation is suspected, try a new batch or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4]
-
A2: Optimizing Reaction Conditions
-
The Cause: As a heterogeneous reaction, efficient mixing is critical to ensure the peptide has access to the catalyst surface.[4] Furthermore, atmospheric pressure of hydrogen may be insufficient for sterically hindered or challenging substrates.[2][4]
-
The Solution:
-
Mixing: Ensure vigorous stirring or agitation throughout the reaction.[2][4]
-
Pressure: Increase the hydrogen pressure. Many challenging deprotections proceed smoothly at pressures of 50 psi or higher.[2][4]
-
Temperature: Gently heating the reaction (e.g., to 60-80°C) can significantly increase the reaction rate, though this should be done with caution to avoid potential side reactions.[12]
-
Problem 2: I'm observing side reactions and reduction of other functional groups.
A: Improving Selectivity
-
The Cause: Standard catalytic hydrogenation is a powerful reducing method that can affect other sensitive functional groups. Aryl halides (especially bromides and iodides), nitro groups, alkenes, and benzyl ethers can also be reduced under these conditions.[4][13]
-
The Solution:
-
Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity.[4] It uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene in situ, which can be milder than pressurized hydrogen gas.[4][7][14]
-
Alternative Non-Reductive Methods: For substrates with highly sensitive functional groups, it is best to switch to a non-reductive method.[2]
-
Acidic Cleavage: HBr in acetic acid is a robust choice.[4]
-
Lewis Acid Cleavage: The AlCl₃/HFIP system is known for its excellent functional group tolerance.[8]
-
Nucleophilic Cleavage: Using a thiol-based reagent like 2-mercaptoethanol is highly selective and avoids the reduction of sensitive groups.[8][15]
-
-
Problem 3: My peptide is aggregating or has poor solubility in standard hydrogenation solvents.
A: Addressing Physical Property Challenges
-
The Cause: Peptide aggregation, especially in solid-phase peptide synthesis (SPPS), can prevent reagents from accessing the Cbz group, leading to incomplete deprotection.[5][16] Poor solubility in common solvents like methanol or ethanol is also a major hurdle.
-
The Solution:
-
Solvent Choice: For solution-phase synthesis, consider more polar solvents or solvent mixtures that can disrupt aggregation, such as those containing DMF or NMP. For transfer hydrogenation, aqueous media with surfactants like TPGS-750-M have been shown to be effective.[17]
-
Disrupting Aggregation (SPPS): In SPPS, incomplete deprotection can lead to deletion sequences.[18] If aggregation is suspected, using "chaotropic" agents or switching to a synthesis strategy that minimizes secondary structure formation can help.[16] For Cbz removal specifically, cleavage from the resin first, followed by solution-phase deprotection, might be necessary.
-
In-Depth Mechanistic Insights
Understanding the "why" behind these methods is key to effective troubleshooting.
Mechanism of Catalytic Hydrogenolysis
This is the most common deprotection pathway. The reaction proceeds through several key steps on the surface of the palladium catalyst.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[1][7]
The key step is the cleavage of the benzylic C-O bond by hydrogen atoms on the catalyst surface, which forms an unstable carbamic acid intermediate.[1] This intermediate spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][19]
Mechanism of Acid-Mediated Cleavage (HBr/AcOH)
This method proceeds through a different, non-reductive pathway.
-
Protonation: The carbamate oxygen is protonated by the strong acid.
-
Nucleophilic Attack: A bromide ion (Br⁻) acts as a nucleophile, attacking the benzylic carbon in an Sₙ2-type reaction.
-
Cleavage: This attack cleaves the benzyl C-O bond, releasing benzyl bromide and the unstable carbamic acid, which then decarboxylates to the free amine.[19]
This mechanism avoids the use of metals and hydrogen, making it suitable for peptides with reducible functional groups.[20]
Data Presentation: Comparison of Cbz Deprotection Methods
| Method | Reagents & Typical Conditions | Advantages | Disadvantages & Common Issues |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOH, RT, 1-50 atm | Mild, clean byproducts (toluene, CO₂), high yielding.[2][7] | Susceptible to catalyst poisoning by sulfur.[4][21] Can reduce other functional groups.[4] Requires handling of H₂ gas and pyrophoric catalyst.[21] |
| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene; 10% Pd/C, MeOH, RT | Avoids pressurized H₂ gas, often more selective.[4][7] | Still uses a palladium catalyst, so it can be poisoned by sulfur.[4] |
| Acidic Cleavage | 33% HBr in Acetic Acid, RT | Metal-free, effective for sulfur-containing peptides, robust.[1][7] | Harsh conditions can cleave other acid-sensitive groups. Can cause side reactions like acetylation if AcOH is the solvent.[2][19] |
| Lewis Acid Cleavage | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), RT | Mild, high functional group tolerance, avoids strong protic acids.[8] | Requires stoichiometric amounts of Lewis acid, workup can be more complex. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75°C | Highly selective, excellent for substrates with sensitive reducible groups.[8][15] | Requires heating, potential for side reactions with the thiol reagent. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis (H₂ Gas)
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[4]
-
Inerting: Purge the reaction flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 mol%.[3][7] The catalyst should be handled while wet to avoid ignition.[3]
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[4] It is recommended to evacuate and backfill the flask with H₂ three times.[3]
-
Reaction: Stir the mixture vigorously at room temperature.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][7]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3] Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (Ammonium Formate)
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in methanol or ethanol.[7]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[7]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter through Celite to remove the catalyst and concentrate the filtrate. An aqueous work-up may be required to remove residual salts before final product isolation.[7]
Protocol 3: General Procedure for Acid-Catalyzed Deprotection (HBr in Acetic Acid)
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in glacial acetic acid.[4][7]
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.[4][7]
-
Reaction: Stir the reaction at room temperature. Reaction times can vary from minutes to several hours.[4][7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether and collected by filtration.[4] Alternatively, the mixture can be diluted with an appropriate solvent and subjected to an aqueous work-up with neutralization.[7]
References
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025). BenchChem.
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. (2025). BenchChem.
- Technical Support Center: Troubleshooting Cbz Deprotection Failures. (2025). BenchChem.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Technical Support Center: Optimization of Cbz Deprotection. (2025). BenchChem.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
- Cortes-Clerget, M., Berthon, J.-Y., Renimel, I., & Lipshutz, B. H. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected... (2024). Organic Chemistry Portal.
- To Deprotect and Serve. (2023).
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega.
- Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). BenchChem.
- How does sulfur in thiazole poison Pd catalyst? (2020).
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). BenchChem.
- Selective Cleavage of Cbz-Protected Amines. (2010).
- Hydrogenolytic debenzylation of sulfur-containing peptides. (n.d.). PubMed.
- Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014). Sci-Hub.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage / The Journal of Physical Chemistry A, 2014 [sci-hub.box]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thalesnano.com [thalesnano.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. total-synthesis.com [total-synthesis.com]
- 20. tdcommons.org [tdcommons.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to (R)-3-Cbz-amino-2-methylpropanoic Acid and Boc-D-beta-homoalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetic and drug discovery, the incorporation of non-natural amino acids, particularly β-amino acids, into peptide sequences offers a powerful strategy to enhance proteolytic stability, modulate conformational preferences, and improve pharmacokinetic profiles. This guide provides an in-depth technical comparison of two valuable β-amino acid building blocks for Solid-Phase Peptide Synthesis (SPPS): (R)-3-Cbz-amino-2-methylpropanoic acid and Boc-D-beta-homoalanine .
This document moves beyond a simple cataloging of features to offer a field-proven perspective on the practical implications of choosing between these two reagents. We will delve into the nuances of their chemical properties, performance in SPPS, and the downstream consequences for peptide purity and yield, supported by established principles of peptide chemistry. While direct head-to-head experimental comparisons in the literature are scarce, this guide synthesizes data from analogous systems to provide a robust framework for informed decision-making in your research.
At a Glance: Key Distinctions
| Feature | (R)-3-Cbz-amino-2-methylpropanoic acid | Boc-D-beta-homoalanine |
| Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH) | Acid-labile (e.g., TFA)[1][2] |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups[2] | Quasi-orthogonal with Benzyl (Bzl) based side-chain protecting groups[1][3] |
| Key Structural Feature | α-methyl group | Unsubstituted β-amino acid |
| Potential for Steric Hindrance | Higher, due to the α-methyl group | Lower |
| Typical SPPS Strategy | Primarily used in solution-phase or in combination with Fmoc-SPPS for N-terminal capping | Integral part of Boc-SPPS workflows[4] |
Deep Dive: Chemical and Performance Profiles
(R)-3-Cbz-amino-2-methylpropanoic Acid: A Sterically Hindered Building Block
(R)-3-Cbz-amino-2-methylpropanoic acid introduces two key structural features that significantly influence its application in SPPS: the Cbz protecting group and the α-methyl group.
The Carboxybenzyl (Cbz) protecting group is a stalwart of peptide chemistry, valued for its robustness under both acidic and basic conditions.[2][5] Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd/C), rendering it orthogonal to the acid-labile Boc and base-labile Fmoc protecting groups.[2][6] This orthogonality is a significant advantage in the synthesis of complex peptides where multiple protecting groups are employed.[7] However, the conditions for Cbz removal are generally not compatible with standard solid-phase techniques, making it more commonly used in solution-phase synthesis or for the introduction of a protected N-terminal residue at the final step of an Fmoc-SPPS protocol.[8]
The α-methyl group introduces significant steric hindrance at the carbon adjacent to the carboxyl group. This methylation can have profound effects on the resulting peptide, including restricting conformational flexibility and enhancing proteolytic stability.[9] However, this steric bulk also presents a considerable challenge during the coupling reaction in SPPS. The coupling of sterically hindered amino acids, especially α,α-disubstituted ones, often proceeds with slower kinetics and may require more potent coupling reagents and longer reaction times to achieve satisfactory yields.[10][11][12] Incomplete couplings are a more significant risk, potentially leading to the accumulation of deletion sequences in the crude peptide product.[13]
Experimental Workflow: Logic and Causality
Caption: Generalized SPPS workflows for the two beta-amino acids.
Boc-D-beta-homoalanine: The Workhorse of Boc-SPPS
Boc-D-beta-homoalanine is a versatile and widely used building block in Boc-based SPPS.[4] Its utility stems from the well-established and predictable behavior of the tert-Butoxycarbonyl (Boc) protecting group and the absence of significant steric hindrance.
The Boc group is the cornerstone of the Boc/Bzl protection strategy in SPPS.[1] It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while remaining stable to the basic conditions used for neutralization steps.[1][14] This allows for the iterative deprotection and coupling cycles required for peptide chain elongation.[15] While the Boc/Bzl strategy is not strictly orthogonal (as both Boc and benzyl-based side-chain protecting groups are acid-labile), the differential acid lability allows for selective deprotection.[1][3]
The lack of an α-methyl group in Boc-D-beta-homoalanine means that it generally exhibits good coupling efficiency with standard coupling reagents. The risk of incomplete coupling due to steric hindrance is significantly lower compared to its α-methylated counterpart. This translates to higher fidelity in the synthesis of the target peptide and a cleaner crude product with fewer deletion sequences.
Head-to-Head Performance Comparison: A Data-Informed Perspective
| Performance Metric | (R)-3-Cbz-amino-2-methylpropanoic acid | Boc-D-beta-homoalanine | Supporting Rationale |
| Coupling Efficiency | Potentially lower; may require optimized conditions | Generally high with standard protocols | The α-methyl group on the Cbz-protected amino acid introduces significant steric hindrance, which is known to impede coupling reactions.[12] |
| Risk of Side Reactions | Lower during coupling (urethane protection) | Potential for t-butylation of sensitive residues during deprotection | The Boc deprotection generates reactive tert-butyl cations that can modify nucleophilic side chains.[1] The Cbz group is generally stable during coupling. |
| Peptide Purity | Potentially lower due to incomplete couplings | Generally higher | Incomplete couplings with the sterically hindered Cbz-amino acid can lead to a higher prevalence of deletion sequences in the crude product.[13] |
| Yield | Highly dependent on coupling efficiency | Generally higher and more predictable | The higher and more consistent coupling efficiency of the less hindered Boc-amino acid typically results in a better overall yield. |
| Impact on Peptide Structure | Induces conformational constraints | More flexible backbone | The α-methyl group restricts the torsional angles of the peptide backbone, leading to a more defined secondary structure.[9] |
Experimental Protocols
Protocol 1: Incorporation of Boc-D-beta-homoalanine via Manual Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing Boc-D-beta-homoalanine using a standard Boc/Bzl strategy on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
Boc-D-beta-homoalanine
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) in a minimal amount of DMF.
-
Add DIC (1.0 eq) and HOBt (1.0 eq) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-D-beta-homoalanine:
-
Dissolve Boc-D-beta-homoalanine (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.
-
Add the coupling mixture to the resin and shake for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test.[14] If the test is positive, recouple with fresh reagents.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Boc deprotection, wash and dry the resin.
-
Treat the resin with anhydrous HF in the presence of appropriate scavengers (e.g., 90% HF, 10% anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Workflow for Boc-D-beta-homoalanine Incorporation
Caption: Step-by-step protocol for Boc-D-beta-homoalanine incorporation in SPPS.
Protocol 2: N-Terminal Capping with (R)-3-Cbz-amino-2-methylpropanoic Acid in Fmoc-SPPS
This protocol describes the use of (R)-3-Cbz-amino-2-methylpropanoic acid to cap the N-terminus of a peptide synthesized using an Fmoc/tBu strategy.
Materials:
-
Peptide-resin synthesized via Fmoc-SPPS
-
(R)-3-Cbz-amino-2-methylpropanoic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
DIEA
-
DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Final Fmoc Deprotection: After the coupling of the final Fmoc-protected amino acid, deprotect the N-terminal Fmoc group using 20% piperidine in DMF for 20 minutes.
-
Resin Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Coupling of (R)-3-Cbz-amino-2-methylpropanoic Acid:
-
In a separate vial, dissolve (R)-3-Cbz-amino-2-methylpropanoic acid (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF.
-
Pre-activate the mixture for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction vessel for 4-6 hours. Due to the steric hindrance of the α-methyl group, a longer coupling time is recommended.
-
Monitor the reaction completion using a suitable test for secondary amines (e.g., chloranil test).
-
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours. The Cbz group is stable to these conditions.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude N-Cbz-protected peptide in cold diethyl ether.
-
Conclusion and Recommendations
The choice between (R)-3-Cbz-amino-2-methylpropanoic acid and Boc-D-beta-homoalanine is fundamentally a strategic decision dictated by the overall synthetic plan and the desired properties of the final peptide.
Choose Boc-D-beta-homoalanine for:
-
Routine incorporation of a β-amino acid into a peptide sequence using standard Boc-SPPS protocols. Its predictable behavior and high coupling efficiency make it a reliable choice for straightforward syntheses.
-
Syntheses where high yield and purity are paramount. The lower risk of incomplete couplings translates to a cleaner crude product.
Choose (R)-3-Cbz-amino-2-methylpropanoic acid for:
-
Introducing conformational constraints into the peptide backbone. The α-methyl group can be a powerful tool for modulating peptide secondary structure.
-
Syntheses requiring an orthogonal protecting group at the N-terminus. The Cbz group's stability to both acidic and basic conditions allows for selective deprotection strategies in complex synthetic schemes.
-
Situations where the increased steric hindrance can be managed with optimized coupling conditions. Be prepared to employ more potent coupling reagents and longer reaction times.
Ultimately, a thorough understanding of the chemical properties of each building block and the principles of SPPS will enable the researcher to make the optimal choice for their specific application, leading to the successful synthesis of novel and impactful peptide-based molecules.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. (URL: [Link])
-
Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. (URL: [Link])
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. (URL: [Link])
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. (URL: [Link])
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. (URL: [Link])
-
Structure of Various Protecting Groups Used In SPPS. ResearchGate. (URL: [Link])
-
Boc-D-beta-HAla-OH [159991-23-8]. Aapptec Peptides. (URL: [Link])
- Process for preparing enantiomerically enriched amino-alcohols.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. (URL: [Link])
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. (URL: [Link])
-
Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. (URL: [Link])
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. (URL: [Link])
-
(R)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. (URL: [Link])
-
Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
(R)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. (URL: [Link])
-
(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. PubChem. (URL: [Link])
-
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. PubChem. (URL: [Link])
-
Peptide synthesis. Wikipedia. (URL: [Link])
-
(S)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid. (URL: [Link])
-
Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com. (URL: [Link])
-
Influence of α-methylation in constructing stapled peptides with olefin metathesis. (URL: [Link])
-
Peptide Synthesis with the Boc Protecting Group. YouTube. (URL: [Link])
-
The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. PubMed. (URL: [Link])
-
(R)-3-amino-2-methylpropanoate. PubChem - NIH. (URL: [Link])
-
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. NIH. (URL: [Link])
-
Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). FooDB. (URL: [Link])
-
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. (URL: [Link])
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A Comparative Guide to the Biological Activity of (R)- and (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
Introduction
In the landscape of contemporary drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, mirror-image isomers of a chiral compound, frequently exhibit distinct biological activities, ranging from desired therapeutic effects to adverse reactions. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid.
While direct comparative biological data for these N-benzyloxycarbonyl (Cbz)-protected molecules are not extensively available in the public domain, this guide will draw upon the well-documented differential activities of their parent compound, β-aminoisobutyric acid (BAIBA), to establish a framework for their evaluation. BAIBA, a metabolite of valine and thymine, exists as L-BAIBA ((S)-enantiomer) and D-BAIBA ((R)-enantiomer) and is recognized as a myokine with significant roles in metabolism and cell signaling.[1][2][3] This guide will therefore not only summarize the known biological landscape of the parent BAIBA enantiomers but will also propose a rigorous experimental workflow to elucidate and compare the activities of their N-Cbz protected counterparts.
The primary audience for this guide includes researchers in medicinal chemistry, pharmacology, and drug development who are interested in the nuanced effects of stereochemistry on biological function.
The Dichotomy of BAIBA Enantiomers: A Precedent for Stereospecificity
The biological activities of L-BAIBA and D-BAIBA are notably distinct, particularly in the context of bone metabolism. Both enantiomers have been shown to regulate the expression of Fibroblast Growth Factor 23 (Fgf23) in osteocytes, a key regulator of phosphate and vitamin D metabolism.[4] Intriguingly, they achieve this through the same Mas-related G-protein-coupled receptor type D (MRGPRD), yet they trigger divergent downstream signaling pathways.[4]
-
(S)-BAIBA (L-BAIBA): This enantiomer is reported to be more potent in protecting osteocytes from oxidative stress-induced apoptosis.[4] It signals through Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB pathways to increase Fgf23 expression.[4]
-
(R)-BAIBA (D-BAIBA): In contrast, the (R)-enantiomer increases Fgf23 expression indirectly through sclerostin via a Gαi/NF-κB pathway.[4]
This clear divergence in the mechanism of action between the two enantiomers of the parent compound underscores the critical importance of evaluating the (R)- and (S)- forms of N-Cbz-3-amino-2-methylpropanoic acid as separate chemical entities. The Cbz protecting group may alter the compounds' solubility, cell permeability, and receptor affinity, potentially leading to a unique pharmacological profile for each enantiomer.
Proposed Comparative Biological Evaluation
To definitively compare the biological activities of (R)- and (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid, a series of in vitro assays are proposed. These assays are designed to investigate the key biological activities observed for the parent BAIBA enantiomers.
Experimental Workflow
Caption: Proposed experimental workflow for the comparative biological evaluation of (R)- and (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid.
Quantitative Data Summary
The following table outlines the expected data to be generated from the proposed experiments, allowing for a direct comparison of the two enantiomers.
| Biological Assay | Parameter Measured | (R)-enantiomer | (S)-enantiomer |
| Osteocyte Apoptosis Assay | % Apoptotic Cells (Annexin V) | Predicted Value | Predicted Value |
| Caspase-3 Activity | Predicted Value | Predicted Value | |
| Fgf23 Gene Expression | Luciferase Reporter Activity | Predicted Value | Predicted Value |
| Fgf23 mRNA levels (qPCR) | Predicted Value | Predicted Value | |
| Signaling Pathway Analysis | Intracellular cAMP Levels | Predicted Value | Predicted Value |
| PKA Kinase Activity | Predicted Value | Predicted Value | |
| PKC Kinase Activity | Predicted Value | Predicted Value | |
| Nuclear NF-κB p65 levels | Predicted Value | Predicted Value |
Experimental Protocols
Synthesis of (R)- and (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
The synthesis of the individual enantiomers can be achieved through established methods of asymmetric synthesis or by resolution of a racemic mixture. A general synthetic approach involves the protection of the amino group of the respective enantiomer of 3-amino-2-methylpropanoic acid with benzyl chloroformate under basic conditions.
Step-by-Step Protocol:
-
Dissolve (R)- or (S)-3-amino-2-methylpropanoic acid in a suitable aqueous alkaline solution (e.g., 1M NaOH).
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 9-10 by the concurrent addition of an aqueous base.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2-3 with a strong acid (e.g., 1M HCl).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
-
Confirm the structure and purity of the synthesized compounds using NMR, mass spectrometry, and chiral HPLC.
Osteocyte Apoptosis Assay
This assay will determine the potential protective effects of the enantiomers against oxidative stress-induced cell death in osteocytes.
Step-by-Step Protocol:
-
Culture MLO-Y4 osteocyte-like cells in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the (R)- and (S)-enantiomers for 1-2 hours.
-
Induce apoptosis by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 200-500 µM.[5][6][7]
-
Incubate for 4-6 hours.
-
Assess apoptosis using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
In a parallel experiment, measure caspase-3 activity using a colorimetric or fluorometric assay kit.
Fgf23 Gene Expression Assay (Luciferase Reporter Assay)
This assay will measure the ability of each enantiomer to induce the transcription of the Fgf23 gene.
Step-by-Step Protocol:
-
Transfect HEK293 cells or a suitable osteocyte cell line with a luciferase reporter plasmid containing the Fgf23 promoter region.[8][9][10][11][12]
-
Co-transfect with a Renilla luciferase plasmid to normalize for transfection efficiency.
-
After 24 hours, treat the transfected cells with different concentrations of the (R)- and (S)-enantiomers.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Signaling Pathway Analysis
These assays will dissect the intracellular signaling cascades activated by each enantiomer.
Step-by-Step Protocol:
-
Culture cells (e.g., HEK293 cells stably expressing MRGPRD) in 96-well plates.
-
Treat the cells with the (R)- and (S)-enantiomers for a short period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.[13][14][15][16][17]
Step-by-Step Protocol:
-
Treat cells with the (R)- and (S)-enantiomers as described above.
-
Prepare cell lysates.
-
Measure the kinase activity of PKA and PKC using specific activity assay kits.[18][19][20][21][22][23][24][25][26][27] These kits typically involve the phosphorylation of a specific substrate by the kinase in the presence of ATP, and the phosphorylated substrate is then detected colorimetrically, fluorometrically, or by using radioactive ATP.
Step-by-Step Protocol:
-
Treat cells with the (R)- and (S)-enantiomers.
-
Isolate nuclear and cytoplasmic fractions from the cell lysates.
-
Determine the levels of the p65 subunit of NF-κB in each fraction by Western blotting.[28][29][30][31][32] An increase in the nuclear localization of p65 indicates NF-κB activation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known and hypothesized signaling pathways for the parent BAIBA enantiomers, providing a framework for interpreting the results from the proposed experiments with the N-Cbz protected analogs.
Caption: Hypothesized signaling pathway for (S)-BAIBA (L-BAIBA).
Caption: Hypothesized signaling pathway for (R)-BAIBA (D-BAIBA).
Conclusion
The distinct biological activities of the enantiomers of β-aminoisobutyric acid provide a compelling rationale for the thorough and separate investigation of the biological profiles of (R)- and (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid. The N-Cbz protecting group may significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The experimental framework outlined in this guide offers a comprehensive approach to elucidating these differences, focusing on key areas of activity established for the parent compounds. The data generated from these studies will be invaluable for researchers in the field, enabling a deeper understanding of the structure-activity relationships of this class of compounds and informing the design of future therapeutic agents with improved stereospecificity and efficacy.
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Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. [Link]
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Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
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BioVision. cAMP Assay Kit (Fluorometric). [Link]
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PanVera. PROTEIN KINASE C ASSAY KITS PROTOCOL*. [Link]
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Vallejo, M. B., et al. (2020). Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme. Journal of Visualized Experiments. [Link]
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Sando, J. J. (2009). Enzyme Assays for Protein Kinase C Activity. Methods in Molecular Biology. [Link]
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Parsons, M., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols. [Link]
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Fivephoton Biochemicals. NF-kappa B Activation Assay Kits. [Link]
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Ding, G. J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies. [Link]
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Covert, M. W., et al. (2008). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. [Link]
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antibodies-online.com. NF-kappa B (NF-kB) Activation Assay Kit. [Link]
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Perwad, F., et al. (2012). FGF-23 Regulates CYP27B1 Transcription in the Kidney and in Extra-Renal Tissues. PLoS ONE. [Link]
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ResearchGate. What will be the best way to test NFkb activation via western blot?. [Link]
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Saini, A. S., et al. (2002). Hydrogen peroxide induces apoptosis of osteocytes: involvement of calcium ion and caspase activity. Calcified Tissue International. [Link]
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Li, H., et al. (2023). Fibroblast growth factor 23 regulates hypoxia‑induced osteoblast apoptosis through the autophagy‑signaling pathway. International Journal of Molecular Medicine. [Link]
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Semantic Scholar. Hydrogen Peroxide Induces Apoptosis of Osteocytes: Involvement of Calcium Ion and Caspase Activity. [Link]
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Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal. [Link]
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Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]
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PubMed. Luciferase assay to study the activity of a cloned promoter DNA fragment. [Link]
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Creative BioMart. Luciferase Reporter Assay. [Link]
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MDPI. A Novel Gliotransmitter, L-β-Aminoisobutyric Acid, Contributes to Pathophysiology of Clinical Efficacies and Adverse Reactions of Clozapine. [Link]
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springermedicine.com. Hydrogen Peroxide Induces Apoptosis of Osteocytes: Involvement of Calcium Ion and Caspase Activity. [Link]
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springermedizin.de. Hydrogen Peroxide Induces Apoptosis of Osteocytes: Involvement of Calcium Ion and Caspase Activity. [Link]
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Kitase, Y., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. JCI Insight. [Link]
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Frontiers. Impact of exogenous hydrogen peroxide on osteogenic differentiation of broiler chicken compact bones derived mesenchymal stem cells. [Link]
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Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients. [Link]
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PubMed Central. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. [Link]
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Semantic Scholar. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. [Link]
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LookChem. (R)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid. [Link]
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Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
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ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
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PubChem. (S)-3-Amino-2-benzylpropanoic acid. [Link]
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PubChem. (R)-3-amino-2-methylpropanoate. [Link]
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Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]
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Efficacy Comparison of Coupling Reagents for Z-D-β-Homoalanine Peptide Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a coupling reagent is paramount in peptide synthesis, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of commonly employed coupling reagents for the acylation of Z-D-β-Homoalanine, a crucial building block in the development of modified peptides with enhanced biological stability and unique conformational properties. We will delve into the mechanistic underpinnings of different reagent classes, present comparative data, and offer detailed experimental protocols to inform your selection process.
The Critical Role of the Coupling Reagent
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. While thermodynamically favorable, it is kinetically slow under ambient conditions. Coupling reagents are indispensable activators that convert the carboxylic acid group of an N-protected amino acid, in this case, Z-D-β-Homoalanine, into a highly reactive species susceptible to nucleophilic attack by an amine.[1] The ideal coupling reagent should facilitate rapid and complete acylation with minimal side reactions, most notably racemization.[2]
Major Classes of Coupling Reagents: A Mechanistic Overview
The primary classes of coupling reagents used in modern peptide synthesis are carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct activation mechanism, influencing its efficacy and suitability for specific applications.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are foundational reagents in peptide synthesis.[2][3] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with the amine component to form the desired peptide bond.
To mitigate the risk of racemization and the formation of an unreactive N-acylurea byproduct, carbodiimide reactions are almost always performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[6][7] These additives trap the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[6]
Mechanism of Carbodiimide-Mediated Coupling with an Additive:
Caption: Carbodiimide coupling mechanism with an additive.
Phosphonium salt reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient activators.[8][9] They react with the carboxylate of the N-protected amino acid to form an acyloxyphosphonium salt.[10] This intermediate is a potent acylating agent. A key advantage of phosphonium salts is their lack of reactivity towards the free amino group of the incoming nucleophile, which prevents guanidinylation, a side reaction that can occur with aminium/uronium salts.[8][11]
Mechanism of Phosphonium Salt-Mediated Coupling:
Caption: General mechanism for phosphonium salt coupling reagents.
Aminium/uronium salts, such as HBTU, HATU, and HCTU, are among the most popular and effective coupling reagents.[12] They are structurally similar to phosphonium salts but are based on a central carbon atom. These reagents react with the carboxyl group to form an active ester (e.g., OBt or OAt ester), which then acylates the amine.[13] Reagents like HATU, which are based on the more acidic HOAt, often exhibit enhanced reactivity. While highly efficient, it's important to use these reagents in equimolar amounts relative to the carboxylic acid to avoid potential guanidinylation of the free N-terminus.[14]
Comparative Performance Analysis
The selection of a coupling reagent for Z-D-β-Homoalanine should be guided by factors such as reaction speed, yield, purity of the product, and suppression of racemization. While specific experimental data for Z-D-β-Homoalanine is not extensively published in comparative studies, we can extrapolate from the performance of these reagents with other sterically hindered or racemization-prone amino acids.
| Coupling Reagent/System | Class | Relative Reactivity | Racemization Risk | Key Advantages | Potential Disadvantages |
| DCC/HOBt | Carbodiimide | Moderate | Low to Moderate | Low cost, readily available.[3] | Byproduct (DCU) is insoluble, can be difficult to remove.[14] |
| EDC/OxymaPure® | Carbodiimide | High | Low | Water-soluble byproduct, easy workup.[4][6] Oxyma is a non-explosive additive.[2] | Higher cost than DCC. |
| PyBOP | Phosphonium | High | Low | High efficiency, byproduct (HMPA from BOP) is carcinogenic, but PyBOP avoids this.[2][3] Does not cause guanidinylation.[8] | Higher cost, solutions in DMF have moderate stability. |
| HBTU | Aminium/Uronium | High | Low | Highly efficient, byproducts are soluble.[2][14] | Can cause guanidinylation if used in excess.[14] Contains potentially explosive HOBt.[2] |
| HATU | Aminium/Uronium | Very High | Very Low | Superior for sterically hindered couplings.[3] | Higher cost. Contains potentially explosive HOAt.[2] |
| COMU | Aminium/Uronium | Very High | Very Low | High efficiency, safer (Oxyma-based), better solubility.[14][15] | Higher cost. |
Experimental Protocols
The following protocols provide a general framework for the coupling of Z-D-β-Homoalanine. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific amine component.
Materials:
-
Z-D-β-Homoalanine
-
Amino component (e.g., an amino acid ester hydrochloride)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[16]
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve Z-D-β-Homoalanine (1.0 equiv) and OxymaPure® (1.0 equiv) in anhydrous DCM or DMF.[16]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equiv) to the solution and stir for 10-15 minutes to allow for pre-activation.
-
Add the amino component (1.0 equiv) to the reaction mixture.
-
If the amino component is a hydrochloride salt, add DIEA (1.0 equiv) to neutralize the salt.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 5% KHSO4, 5% NaHCO3, and brine.[10]
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Z-D-β-Homoalanine
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIEA
-
Anhydrous DMF
Procedure:
-
Swell the resin in anhydrous DMF.
-
In a separate vessel, dissolve Z-D-β-Homoalanine (3.0 equiv relative to resin loading), PyBOP (3.0 equiv), and DIEA (6.0 equiv) in anhydrous DMF.
-
Allow the activation mixture to stand for 5-10 minutes.
-
Drain the DMF from the swollen resin and add the activation mixture.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
Workflow for SPPS Coupling:
Caption: Solid-phase peptide synthesis (SPPS) coupling workflow.
Conclusion and Recommendations
The choice of coupling reagent is a critical parameter in the synthesis of peptides containing Z-D-β-Homoalanine.
-
For routine solution-phase synthesis where cost is a consideration, EDC/OxymaPure® offers a robust and efficient system with the advantage of an easy workup.[4][6]
-
For challenging couplings, particularly in solid-phase synthesis or with sterically hindered amino components, phosphonium salts like PyBOP or advanced aminium salts like HATU and COMU are highly recommended.[3][15]
-
PyBOP is particularly advantageous when there is a concern about potential guanidinylation side reactions.[8]
-
HATU and COMU generally provide the highest reactivity and are excellent choices for minimizing racemization, though at a higher cost.[2]
Ultimately, the optimal reagent may require empirical determination based on the specific peptide sequence and desired scale of the synthesis. This guide provides the foundational knowledge and starting protocols to enable researchers to make an informed decision and achieve high efficiency and purity in their peptide synthesis endeavors.
References
-
Phosphonium Salts in Peptide Synthesis. Vertex AI Search Result.[10]
-
Peptide Coupling Reagents, More than a Letter Soup. Vertex AI Search Result.[13]
-
Recent development of peptide coupling reagents in organic synthesis. Vertex AI Search Result.[17]
-
Carbodiimides and Additives. Aapptec Peptides.[6]
-
Phosphonium coupling. Wikipedia.[18]
-
Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.[4]
-
Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.[5]
-
An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. Benchchem.[8]
-
A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis. Benchchem.[12]
-
Coupling Reagents. Aapptec Peptides.[14]
-
Phosphonium coupling. Vertex AI Search Result.[19]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate.[7]
-
Peptide Coupling Reagents. AAPPTec.[20]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Vertex AI Search Result.[3]
-
Comparison of Peptide Coupling Reagents COMU and HCTU. Request PDF.[15]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[21]
-
A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.[22]
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[2]
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Vertex AI Search Result.[23]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.[24]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[11]
-
Mechanism of BOP-mediated coupling reagent. ResearchGate.[9]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Vertex AI Search Result.[1]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.[25]
-
Novabiochem® Coupling reagents. Merck Millipore.[26]
-
Organic Syntheses Procedure. Vertex AI Search Result.[16]
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- 20. peptide.com [peptide.com]
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A Senior Application Scientist's Guide to Chiral β-Amino Acid Production: Asymmetric Synthesis vs. Chiral Resolution
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity and safety. Among the chiral building blocks gaining prominence, β-amino acids are foundational components for creating peptidomimetics, bioactive natural products, and blockbuster pharmaceuticals such as Paclitaxel (Taxol).[1][2][3] Their incorporation into peptide backbones can confer remarkable resistance to proteolytic degradation while often maintaining or enhancing biological function.[1]
However, accessing enantiomerically pure β-amino acids presents a significant synthetic challenge. Researchers are typically faced with a critical decision at the outset of their synthetic campaign: Should we build the desired stereocenter from a flat, prochiral molecule using asymmetric synthesis , or should we create a 50/50 mixture of both enantiomers (a racemate) and then separate them using chiral resolution ?
This guide provides an in-depth cost-benefit analysis of these two competing strategies. We will move beyond surface-level comparisons to explore the underlying causality of experimental choices, the economic drivers, and the scalability considerations that influence route selection in both academic research and industrial production.
Part 1: The Direct Approach - Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral starting material, theoretically achieving a 100% yield of the desired product. This approach is often considered more elegant and atom-economical. The primary methodologies include transition metal catalysis, organocatalysis, and biocatalysis.[4]
Core Methodologies & Mechanistic Considerations
-
Asymmetric Hydrogenation: This is one of the most powerful and industrially relevant methods. It typically involves the hydrogenation of a prochiral enamine or β-enamido ester using a chiral transition-metal catalyst, such as those based on Ruthenium (Ru) or Rhodium (Rh) complexed with chiral phosphine ligands (e.g., BINAP).[5][6] The choice of ligand is critical as it creates a chiral environment around the metal center, dictating the facial selectivity of hydrogen delivery to the double bond. High yields (>90%) and excellent enantiomeric excesses (e.e. >99%) are achievable.[7]
-
Conjugate Additions (Michael Additions): This strategy involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[6][8] Asymmetric induction can be achieved by using a chiral amine, a chiral catalyst, or by attaching a chiral auxiliary to the substrate.[8] For instance, the addition of lithium N-benzyl-N-α-methylbenzylamide to enoates allows for highly diastereoselective synthesis of β-amino acid derivatives.[9]
-
Asymmetric Mannich Reactions: This is a three-component reaction involving an aldehyde, an amine, and an enolizable carbonyl compound (like a silyl ketene acetal). The use of chiral catalysts, either metal-based or organocatalysts, can effectively control the stereochemical outcome, providing direct access to a wide variety of β-amino acids.[4][10]
Workflow & Logic
The workflow for asymmetric synthesis is conceptually linear and efficient, avoiding the loss of material inherent in classical resolution.
Caption: Generalized workflow for Chiral Resolution.
Part 3: Head-to-Head - A Cost-Benefit Analysis
The choice between asymmetric synthesis and chiral resolution is a multifactorial decision balancing yield, cost, time, and scale. The optimal route is highly dependent on the specific target molecule and the project's goals.
| Metric | Asymmetric Synthesis | Chiral Resolution (Kinetic) | Chiral Resolution (Dynamic Kinetic) |
| Theoretical Max. Yield | 100% | 50% [1][11] | >90% (approaching 100%) [12][13] |
| Typical Enantiomeric Excess (e.e.) | Very Good to Excellent (>90-99.5%) [7] | Excellent (>99%) [14][15] | Very Good to Excellent (>95-99%) [16] |
| Atom Economy | Generally High | Low (due to loss of ≥50% of material) | High |
| Primary Cost Drivers | - Expensive chiral ligands & catalysts (Rh, Ru, Ir)<[5][17]br>- Chiral auxiliaries- Process optimization & screening | - Cost of resolving agent/enzyme- Disposal or racemization cost of unwanted enantiomer- Additional processing steps | - Cost of enzyme- Cost of racemization catalyst- More complex process optimization |
| Scalability | Often preferred for large-scale industrial synthesis due to high throughput and atom economy. [7][18] | Scalable, but waste stream becomes a significant cost and environmental concern at scale. [1] | Highly attractive for scale-up as it combines high yield with enzymatic selectivity. |
| Development Time (R&D) | Can be lengthy; requires screening and optimization of catalysts and reaction conditions for each new substrate. | Often faster to implement at lab scale; involves screening a library of existing enzymes or resolving agents. [1] | More complex to develop than standard EKR due to the need to find compatible resolution and racemization conditions. |
| Operational Complexity | Can range from simple (batch hydrogenation) to complex (requiring specialized equipment or inert atmospheres). | Can involve tedious crystallization or chromatographic separations. [19][20]Enzymatic routes are often operationally simple (aqueous, mild conditions). | Requires precise control over multiple catalytic cycles running concurrently. |
Field-Proven Insights:
-
For Early-Stage Research & Discovery: When small quantities of a novel β-amino acid are needed quickly, enzymatic kinetic resolution is often the most pragmatic choice. The high selectivity of enzymes like lipases often works "off-the-shelf" for a range of substrates, providing high-purity material without extensive methods development. [21][14]The 50% loss of material is an acceptable trade-off for speed.
-
For Process Development & Manufacturing: For multi-kilogram and commercial-scale production, the economic and environmental costs of discarding half the material in a kinetic resolution become untenable. [22]Here, asymmetric catalysis or a highly optimized dynamic kinetic resolution are strongly favored. [7][13]The upfront investment in developing a robust asymmetric hydrogenation, for example, is justified by the long-term benefits of higher yield, reduced waste, and lower cost of goods. [18]
Part 4: Validated Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for each approach.
Protocol 1: Asymmetric Synthesis via Catalytic Hydrogenation
Objective: To synthesize (S)-N-Boc-3-aminobutanoic acid from (E)-N-Boc-3-aminobut-2-enoic acid.
Causality: This protocol uses a well-established Ru-BINAP catalyst system. The chiral BINAP ligand creates a C₂-symmetric chiral environment that forces the substrate to coordinate in a specific orientation, leading to highly enantioselective delivery of hydrogen from one face of the double bond. [7] Methodology:
-
Catalyst Preparation: In a glovebox, a pressure-rated vial is charged with [Ru(cod)Cl₂]n (2.8 mg, 0.01 mmol) and (S)-BINAP (6.8 mg, 0.011 mmol). Anhydrous and degassed dichloromethane (1 mL) is added, and the mixture is stirred at room temperature for 1 hour to form the precatalyst.
-
Reaction Setup: To a separate hydrogenation vessel, add the substrate, (E)-N-Boc-3-aminobut-2-enoic acid (215 mg, 1.0 mmol), and degassed methanol (5 mL).
-
Hydrogenation: The catalyst solution is transferred to the hydrogenation vessel via cannula. The vessel is sealed, purged three times with nitrogen, and then three times with hydrogen gas. The reaction is pressurized to 10 atm of H₂.
-
Reaction Monitoring: The mixture is stirred vigorously at 30 °C for 18 hours. The reaction progress can be monitored by TLC or ¹H NMR of an aliquot.
-
Work-up & Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the product.
-
Validation: The enantiomeric excess of the product is determined by chiral HPLC analysis after conversion to its methyl ester with diazomethane. An e.e. of >98% is expected.
Protocol 2: Chiral Resolution via Enzymatic Hydrolysis
Objective: To resolve racemic ethyl 3-amino-3-phenylpropanoate to obtain (S)-3-amino-3-phenylpropanoic acid.
Causality: This protocol uses Lipase B from Candida antarctica (CAL-B), a robust and highly selective enzyme. CAL-B will selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the (R)-ester largely unreacted. [21]The difference in solubility between the resulting amino acid (zwitterionic) and the remaining ester allows for a straightforward separation.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve racemic ethyl 3-amino-3-phenylpropanoate hydrochloride (1.15 g, 5.0 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.5).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435, 200 mg).
-
Reaction & Monitoring: Stir the suspension at 40 °C. The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached (typically 12-24 hours). This is critical to ensure high e.e. for both the product and the unreacted starting material.
-
Enzyme Removal: Once ~50% conversion is achieved, filter the reaction mixture to recover the immobilized enzyme, which can be washed and potentially reused.
-
Separation:
-
Isolate (R)-Ester: Extract the aqueous filtrate with ethyl acetate (3 x 30 mL). The combined organic layers contain the unreacted (R)-ester. Wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (R)-ethyl 3-amino-3-phenylpropanoate.
-
Isolate (S)-Acid: Adjust the pH of the remaining aqueous layer to ~3 with 1M HCl. A precipitate of the (S)-amino acid may form. Cool the mixture in an ice bath for 1 hour, then collect the solid by filtration. Wash with cold water and dry under vacuum to yield (S)-3-amino-3-phenylpropanoic acid.
-
-
Validation: Determine the enantiomeric excess of both the recovered (R)-ester and the product (S)-acid using chiral HPLC. An e.e. of >99% for both components is expected. [14][15]
Conclusion
The choice between asymmetric synthesis and chiral resolution for producing enantiopure β-amino acids is not a matter of one method being universally superior. It is a strategic decision guided by project requirements. Asymmetric synthesis offers an elegant, atom-economical, and highly scalable route, making it the preferred choice for large-scale manufacturing where upfront process development is justified. Conversely, chiral resolution, particularly enzymatic kinetic resolution, provides a rapid, versatile, and often predictable method for obtaining high-purity enantiomers on a laboratory scale, making it an invaluable tool for discovery chemistry. The advent of dynamic kinetic resolution represents a powerful hybrid approach, capturing the high-yield benefits of synthesis with the exquisite selectivity of biocatalysis. A thorough understanding of the costs, benefits, and operational practicalities of each strategy is essential for any researcher, scientist, or drug development professional in this field.
References
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Chemical Society Reviews (RSC Publishing). (2010, February 24). Recent advances in the catalytic asymmetric synthesis of β-amino acids. [Link]
-
National Institutes of Health (NIH). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. [Link]
-
PubMed. Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. [Link]
-
MDPI. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. [Link]
-
ACS Publications. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]
-
ACS Publications. Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. [Link]
-
ACS Publications. (2016, December 5). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. [Link]
-
Scite.ai. ReviewChirotechnology: Designing Economic Chiral Syntheses. [Link]
-
J-STAGE. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. [Link]
-
National Institutes of Health (NIH). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. [Link]
-
National Institutes of Health (NIH). (2012, January 31). Transaminases for the synthesis of enantiopure beta-amino acids. [Link]
-
ResearchGate. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. [Link]
-
Princeton University, Macmillan Group. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]
-
Royal Society of Chemistry. (2013, September 24). Recent advances in enzymatic and chemical deracemisation of racemic compounds. [Link]
-
National Institutes of Health (NIH). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
ResearchGate. Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
ResearchGate. Transaminases for the synthesis of enantiopure beta-amino acids. [Link]
-
Chiralpedia. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. [Link]
-
National Institutes of Health (NIH). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]
-
MDPI. (2020, December 11). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. [Link]
-
National Institutes of Health (NIH). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid (CAS No. 132696-46-9). As a protected amino acid derivative, this compound is integral to many peptide synthesis and drug development workflows. However, its chemical properties—specifically its carboxylic acid functional group and potential as an irritant—necessitate a rigorous and informed disposal strategy. This guide is designed to empower researchers, scientists, and laboratory managers to handle this chemical's waste stream with the highest degree of safety and regulatory adherence, moving beyond mere procedural steps to explain the core scientific and safety principles involved.
Foundational Safety: Hazard Profile and Personal Protection
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant.[1][2] The primary risks are associated with direct contact and inhalation of dust particles. Adherence to appropriate Personal Protective Equipment (PPE) standards is the first line of defense in mitigating these risks.
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to laboratory hazards.[3] The specific requirements for handling this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation[1] | Nitrile Gloves: Ensure full hand coverage. Immediately replace if contaminated. Lab Coat: Fully fastened to protect skin and personal clothing. |
| Eye Irritation | H319: Causes serious eye irritation[1] | Safety Glasses with Side Shields or Goggles: Goggles are required when there is a significant risk of splashing or dust generation. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | Work in a Ventilated Area: All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust. |
The Regulatory Imperative: Adherence to EPA and OSHA Standards
The disposal of all laboratory chemicals is governed by a strict regulatory framework. In the United States, two primary agencies set the standards:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[4][5] Your laboratory is considered a "waste generator" and must comply with all RCRA requirements for labeling, storage, and disposal.[6]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a comprehensive Chemical Hygiene Plan (CHP) .[7][8] This written plan must include specific standard operating procedures (SOPs) for the safe disposal of hazardous chemicals like the one .[9][10]
Therefore, the procedures outlined here must be incorporated into your laboratory's official CHP.
Primary Disposal Pathway: Management of Solid Waste and Concentrates
The most direct and recommended method for disposing of this compound is through your institution's hazardous waste management program. This ensures the waste is handled by a licensed and approved waste disposal facility, typically via high-temperature incineration.[1][6]
Step-by-Step Protocol for Solid Waste Collection
-
Container Selection: Designate a specific waste container for this compound or compatible organic acids. The container must be made of a non-reactive material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight screw cap.[11][12]
-
Waste Segregation: Store this acidic waste separately from bases, oxidizers, and other incompatible chemical classes to prevent dangerous reactions.[11][13]
-
Labeling: The container must be labeled before the first addition of waste. The label must, at a minimum, include:
-
Accumulation: Collect all solid waste, including any product that is off-specification or no longer needed, directly into the labeled container.
-
Storage: The waste container must be kept in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation and under the direct control of laboratory personnel.[6][11] The SAA should have secondary containment to capture any potential leaks.
-
Disposal Request: Once the container is nearly full (never exceeding 90% capacity[4]), seal it securely and submit a pickup request to your institution's Environmental Health and Safety (EHS) department.
Decontamination and Disposal of Empty Containers
Chemical residues in "empty" containers can pose a significant hazard. The EPA has stringent regulations for what constitutes an empty container.
Protocol for Container Decontamination
-
Triple Rinsing: The empty container must be rinsed three times with a suitable solvent (e.g., methanol, ethanol, or acetone) that can effectively dissolve the compound.[12]
-
Collect Rinsate: Crucially, all rinsate from this procedure is considered hazardous waste. It must be collected and added to a designated "Halogenated" or "Non-Halogenated" organic solvent waste stream, as appropriate for the solvent used.[12]
-
Container Disposal: After triple-rinsing, the container can be defaced (by removing or obscuring the original label) and disposed of in the normal laboratory glass or plastic recycling stream, pending institutional policy.
Decision Framework for Disposal
The following diagram outlines the decision-making process for directing waste streams associated with this compound.
Caption: Disposal decision workflow for generated waste.
Management of Spills and Personnel Exposure
In the event of an accidental release, a clear and immediate response is critical to ensure personnel safety.
Small Spill Cleanup
-
Evacuate and Ventilate: Ensure the spill area is clear of non-essential personnel and that the fume hood is operating correctly.
-
Don PPE: Wear the full PPE outlined in Section 1.
-
Contain and Absorb: Gently cover the spill with a chemically inert absorbent material like vermiculite or sand. Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.
Personnel Exposure First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
By integrating these scientifically sound and regulation-aligned protocols into your laboratory's standard operating procedures, you ensure a culture of safety and environmental stewardship. This approach not only protects researchers and the environment but also builds a foundation of trust and reliability in your scientific operations.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid.
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. [Link]
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. U.S. Department of Labor. [Link]
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Environmental Health and Safety, University of South Carolina. (n.d.). How to Dispose of Chemical Waste.
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American Laboratory. (2021, July 14). Managing Hazardous Chemical Waste in the Lab. [Link]
- University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines.
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Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
- U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- University of Wisconsin–Madison, Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Sigma-Aldrich. (2025, February 1). Safety Data Sheet.
- RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- BLDpharm. (n.d.). 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid.
- MRO Chemicals. (n.d.). This compound.
- ResearchGate. (2025, August 6). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid.
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
